2-Bromo-4,4-dimethylhexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-bromo-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 |
InChI Key |
YVJPSFVBWCCFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane
CAS Number: 1486681-07-5
Disclaimer: Specific experimental data and applications for 2-Bromo-4,4-dimethylhexane are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and contextualizes its potential synthesis and reactivity based on established principles of organic chemistry for secondary bromoalkanes. The experimental protocols described are general methods applicable to the synthesis of similar compounds.
Introduction
This compound is a halogenated alkane characterized by a bromine atom at the second position of a hexane (B92381) chain with two methyl groups at the fourth position. As a secondary bromoalkane, it serves as a potential intermediate in organic synthesis, offering a reactive handle for the introduction of various functional groups through nucleophilic substitution and elimination reactions. Its structure presents steric hindrance around the tertiary carbon at the 4-position, which can influence its reactivity. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of its chemical properties and potential synthetic utility.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1486681-07-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |
| Molecular Weight | 193.12 g/mol | [1][2][5] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC(C)(C)CC(C)Br | [1][3] |
| InChI | InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 | [1][4] |
| InChIKey | YVJPSFVBWCCFKL-UHFFFAOYSA-N | [1][4] |
| Purity (typical) | 98% | [2][5] |
| Appearance | Not specified (likely a liquid) |
Synthesis and Experimental Protocols
General Protocol for Radical Bromination of an Alkane
This method involves the free-radical substitution of a hydrogen atom with a bromine atom. For 4,4-dimethylhexane, this reaction would likely yield a mixture of products, with the secondary carbons being more reactive than the primary ones. The selectivity for the 2-position would be influenced by the relative stability of the secondary radical.
Reaction: 4,4-dimethylhexane + Br₂ --(uv light or heat)--> this compound + HBr
Experimental Workflow:
Caption: General workflow for the radical bromination of an alkane.
Detailed Methodology:
-
Preparation: A solution of the starting alkane (e.g., 4,4-dimethylhexane) in a suitable inert solvent like carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Reaction: The solution is heated to reflux or irradiated with a UV lamp to initiate the reaction. A solution of bromine in the same solvent is added dropwise. The reaction is monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess bromine is quenched by washing with a solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.
General Protocol for Synthesis from the Corresponding Alcohol
This method involves the conversion of the hydroxyl group of 4,4-dimethylhexan-2-ol (B13611733) into a bromide using a suitable brominating agent.
Reaction: 4,4-dimethylhexan-2-ol + PBr₃ -> this compound + H₃PO₃
Experimental Workflow:
Caption: General workflow for the synthesis of a bromoalkane from an alcohol.
Detailed Methodology:
-
Preparation: The starting alcohol, 4,4-dimethylhexan-2-ol, is dissolved in a dry, inert solvent such as diethyl ether in a flask under an inert atmosphere and cooled in an ice bath.
-
Reaction: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time to ensure complete conversion.
-
Work-up: The reaction mixture is cooled and then carefully poured over ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.
Reactivity and Potential Applications in Drug Discovery
As a secondary bromoalkane, this compound is expected to undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The specific pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
The bromine atom can be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, a fundamental transformation in the synthesis of more complex molecules, including potential drug candidates.
-
Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in a polar aprotic solvent, a bimolecular substitution is likely.
-
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, a unimolecular pathway involving the formation of a secondary carbocation intermediate may occur.
Caption: Competing Sₙ1 and Sₙ2 nucleophilic substitution pathways.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo elimination to form alkenes. The major product will be determined by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene), depending on the steric bulk of the base.
-
E2 Mechanism: A concerted, bimolecular elimination favored by strong bases.
-
E1 Mechanism: A unimolecular elimination that proceeds through a carbocation intermediate, competing with the Sₙ1 reaction.
Caption: Competing E1 and E2 elimination pathways.
Role in Drug Discovery
While there is no specific information on the use of this compound in drug discovery, bromoalkanes, in general, are valuable precursors. They can be used to introduce alkyl chains into larger molecules, which can modulate properties like lipophilicity, binding affinity, and metabolic stability. For instance, the bromo group can be substituted by nitrogen, oxygen, or sulfur nucleophiles to create amines, ethers, and thioethers, which are common functional groups in pharmaceutical compounds.
Safety Information
As with any halogenated hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data is not available, but it should be treated as a potentially hazardous chemical.
Conclusion
This compound is a secondary bromoalkane with potential as a synthetic intermediate. Although specific applications and detailed experimental procedures for this compound are not well-documented, its reactivity can be predicted based on the established chemistry of similar halogenated alkanes. This guide provides a framework for its synthesis and potential transformations, offering a valuable resource for chemists in research and development. Further investigation is required to fully characterize its properties and explore its utility in synthetic and medicinal chemistry.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4,4-dimethylhexane. Due to the compound's specific nature, experimental data is limited. This document compiles available computed data and presents a generalized experimental workflow for the synthesis of similar secondary bromoalkanes, offering valuable insights for researchers working with this and related molecules.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. The majority of the available data is computed, as experimental determination for this specific compound is not widely published.
| Property | Value | Source |
| Molecular Formula | C8H17Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| CAS Number | 1486681-07-5 | Moldb, Guidechem[2][3] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCC(C)(C)CC(C)Br | PubChem[1] |
| InChI Key | YVJPSFVBWCCFKL-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 4 | PubChem[1] |
| Computed Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Computed Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols: A Generalized Approach
Synthesis of this compound via Hydrobromination of 4,4-dimethylhex-1-ene
This protocol describes the reaction of 4,4-dimethylhex-1-ene with hydrogen bromide to yield this compound, following Markovnikov's rule.
Materials:
-
4,4-dimethylhex-1-ene
-
Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas inlet tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylhex-1-ene in a suitable anhydrous solvent such as diethyl ether. The flask is then cooled in an ice bath to 0°C.
-
Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of the alkene. If using HBr gas, it can be bubbled directly into the solution. The addition should be controlled to maintain the reaction temperature below 10°C to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any excess acid. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
The following diagrams illustrate the generalized experimental workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical relationship in the hydrobromination of 4,4-dimethylhex-1-ene.
References
2-Bromo-4,4-dimethylhexane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,4-dimethylhexane, with a focus on its molecular characteristics. The information herein is intended to support research and development activities where this compound is of interest.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C8H17Br[1][2][3] |
| Molecular Weight | 193.12 g/mol [1][2][3] |
| CAS Number | 1486681-07-5[1] |
Structural and Chemical Identity
This compound is a halogenated alkane. Its structure consists of a hexane (B92381) backbone with a bromine atom substituted at the second carbon and two methyl groups attached to the fourth carbon.
The relationship between the compound's name, its structural components, and its fundamental properties is illustrated in the diagram below.
Caption: Logical relationship of this compound's nomenclature and properties.
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromoalkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to deduce the connectivity of the atoms.
General Protocol for Gas Chromatography (GC) Analysis
Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. It is frequently used to determine the purity of a sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the bromoalkane in a volatile organic solvent such as hexane or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injection port of the GC.
-
Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. An appropriate temperature program for the oven is crucial for good separation.
-
Detection and Analysis: The separated components are detected as they exit the column, producing a chromatogram. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks. For structural confirmation, the mass spectrum of the peak of interest can be analyzed if a GC-MS system is used.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,4-dimethylhexane. The information herein is intended to support synthetic chemistry, structural elucidation, and quality control activities where this compound is utilized. This guide includes a summary of predicted spectral data, a detailed experimental protocol for spectral acquisition, and a visualization of the molecular structure and proton relationships.
Molecular Structure and Proton Environments
This compound possesses a chiral center at the second carbon (C2), leading to diastereotopic protons in the adjacent methylene (B1212753) group (C3). The molecule has six distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding the chemical shifts, multiplicities, and coupling constants of these protons is fundamental for its structural verification.
The structure and proton designations are as follows:
-
H-a: Methyl protons at C1
-
H-b: Methine proton at C2
-
H-c: Methylene protons at C3 (diastereotopic)
-
H-d: Methyl protons of the gem-dimethyl group at C4
-
H-e: Methylene protons at C5
-
H-f: Methyl protons at C6
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the influence of the electronegative bromine atom and the overall alkyl structure. Coupling constants (J) are estimated based on typical values for acyclic alkanes.
| Signal | Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| A | -CH(Br)CH₃ | ~1.75 | Doublet (d) | 3H | ~6.8 |
| B | -CH (Br)CH₃ | ~4.10 | Multiplet (m) | 1H | - |
| C | -CH(Br)CH₂ - | ~1.80 - 1.95 | Multiplet (m) | 2H | - |
| D | -C(CH₃ )₂- | ~0.90 | Singlet (s) | 6H | N/A |
| E | -CH₂ CH₃ | ~1.30 | Quartet (q) | 2H | ~7.5 |
| F | -CH₂CH₃ | ~0.85 | Triplet (t) | 3H | ~7.5 |
Spin-Spin Coupling and Multiplicity
The predicted multiplicities arise from spin-spin coupling between non-equivalent neighboring protons.
-
The H-a protons are split by the H-b proton, resulting in a doublet.
-
The H-b proton is coupled to the H-a protons and the diastereotopic H-c protons, leading to a complex multiplet.
-
The H-c protons are coupled to the H-b proton and are diastereotopic, resulting in a complex multiplet.
-
The H-d protons are on a quaternary carbon and have no adjacent protons, thus they appear as a singlet.
-
The H-e protons are split by the H-f protons into a quartet.
-
The H-f protons are split by the H-e protons into a triplet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
a) Sample Preparation
-
Weigh approximately 5-25 mg of purified this compound into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.[3]
-
Cap the NMR tube and label it appropriately.
b) Instrument Parameters (for a 400 MHz Spectrometer)
-
Pulse Sequence: A standard single-pulse experiment.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 0-12 ppm for a ¹H spectrum.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
c) Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualization of Molecular Structure and Proton Connectivity
The following diagram illustrates the structure of this compound and the key through-bond connectivities that give rise to the predicted ¹H NMR splitting patterns.
Caption: Molecular structure of this compound with proton designations.
References
13C NMR Spectral Analysis of 2-Bromo-4,4-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4,4-dimethylhexane. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shifts based on established principles of 13C NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring the 13C NMR spectrum of the title compound.
Predicted 13C NMR Spectral Data
The chemical structure of this compound (C8H17Br) dictates the number and approximate chemical shifts of the signals in its 13C NMR spectrum. The molecule possesses eight carbon atoms in distinct chemical environments, which would theoretically result in eight unique signals. The predicted chemical shifts are summarized in Table 1. These predictions are based on the analysis of similar bromoalkanes and dimethylated alkanes. The presence of the electronegative bromine atom is expected to deshield the adjacent carbon (C2), shifting its resonance downfield. The quaternary carbon (C4) and the methyl groups attached to it will also exhibit characteristic shifts.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | Primary (CH3) | 11 - 15 |
| C2 | Secondary (CHBr) | 50 - 60 |
| C3 | Secondary (CH2) | 45 - 55 |
| C4 | Quaternary (C) | 30 - 40 |
| C5 | Secondary (CH2) | 40 - 50 |
| C6 | Primary (CH3) | 8 - 12 |
| C7 (4-CH3) | Primary (CH3) | 28 - 35 |
| C8 (4-CH3) | Primary (CH3) | 28 - 35 |
Note: These are predicted values and may vary from experimental results.
Molecular Structure and Carbon Numbering
To visualize the atomic arrangement and facilitate the assignment of NMR signals, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound with carbon atom numbering.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound.[1][2] Other deuterated solvents such as deuterated benzene (B151609) (C6D6) or deuterated acetone (B3395972) ((CD3)2CO) can also be used depending on sample solubility and desired spectral resolution.
-
Sample Concentration: Dissolve approximately 10-50 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the instrument's sensitivity.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.[3]
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
-
Spectrometer Frequency: e.g., 100 or 125 MHz for 13C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine 13C spectra are often not integrated.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR.[4][5] Typically, this ranges from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for aliphatic compounds.[5][6]
-
Temperature: Room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Logical Workflow for 13C NMR Analysis
The process of obtaining and interpreting a 13C NMR spectrum follows a logical workflow, from sample preparation to final data analysis.
Caption: Workflow for 13C NMR spectral acquisition and analysis.
References
- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Unraveling the Mass Spectrometry Fragmentation of 2-Bromo-4,4-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of 2-Bromo-4,4-dimethylhexane is expected to be characterized by several key fragmentation pathways, primarily driven by the presence of the bromine atom and the stable tertiary carbocations that can be formed. The molecular ion peak is anticipated to be weak or absent, a common characteristic for aliphatic bromoalkanes. A distinctive feature will be the presence of isotopic peaks for bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3]
The fragmentation is expected to be initiated by the ionization of the bromine atom's lone pair electrons. Key fragmentation mechanisms include:
-
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the carbon-bromine bond is a common pathway for alkyl halides.[4][5] This can lead to the formation of a resonance-stabilized cation.
-
Heterolytic Cleavage of the C-Br Bond: The direct cleavage of the carbon-bromine bond results in the loss of a bromine radical and the formation of a secondary carbocation.
-
Rearrangements: The initial carbocations may undergo rearrangements to form more stable carbocations, which will be reflected in the observed fragment ions.
Predicted Major Fragment Ions
Based on these principles, the following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation origin.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 192/194 | Molecular Ion | [C₈H₁₇Br]⁺ | Electron Ionization |
| 135/137 | [C₄H₈Br]⁺ | [CH₃-CH(Br)-CH₂-C(CH₃)₂]⁺ | Loss of C₄H₉ radical (butyl radical) via cleavage of the C4-C5 bond. |
| 113 | [C₈H₁₇]⁺ | [C₈H₁₇]⁺ | Loss of Br radical. |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | Cleavage of the C3-C4 bond, forming a stable tert-butyl cation. This is expected to be a major peak. |
| 43 | [C₃H₇]⁺ | [CH₃-CH-CH₃]⁺ | Further fragmentation of larger ions. |
| 41 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ | Allylic cation, formed through rearrangement and fragmentation. |
| 29 | [C₂H₅]⁺ | [CH₃-CH₂]⁺ | Ethyl cation, from cleavage of the terminal ethyl group. |
Experimental Protocols
To experimentally determine the mass spectrum of this compound, the following general protocol would be employed:
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
2. Mass Spectrometry Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source would be the ideal instrument.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the fragment ions.
-
GC Conditions (for GC-MS):
-
Column: A non-polar column, such as a DB-5ms or HP-5ms.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 20 to 300.
Visualization of the Fragmentation Pathway
The logical flow of the primary fragmentation pathways of this compound can be visualized using the following diagram.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to obtain precise relative abundance data for each fragment ion. The methodologies and predicted data presented here serve as a valuable resource for researchers engaged in the analysis and characterization of halogenated organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4,4-dimethylhexane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromo-4,4-dimethylhexane. The document details the expected vibrational modes, presents predicted absorption data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and includes a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for the molecular characterization of this and structurally related alkyl halides.
Molecular Structure and Predicted Vibrational Modes
This compound is a halogenated alkane. Its structure consists of a hexane (B92381) backbone with a bromine atom substituted at the second carbon and two methyl groups at the fourth carbon. The infrared spectrum of this molecule is primarily defined by the vibrational frequencies of its constituent functional groups: the aliphatic C-H bonds and the C-Br bond.
The key vibrational modes that give rise to characteristic absorption bands in the IR spectrum are:
-
C-H Stretching: These vibrations arise from the carbon-hydrogen bonds within the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the hexane chain.
-
C-H Bending (Deformation): These include scissoring, wagging, and twisting motions of the C-H bonds.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key characteristic feature for alkyl bromides.[1][2][3]
-
C-C Skeletal Vibrations: The stretching and bending of the carbon-carbon single bonds within the hexane backbone contribute to the fingerprint region of the spectrum.
Predicted Infrared Absorption Data
While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be formulated based on the well-established characteristic absorption frequencies of alkyl halides and alkanes. The expected characteristic IR absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960 - 2850 | Strong | C-H stretching (from methyl and methylene groups) |
| 1470 - 1450 | Medium | C-H bending (scissoring) |
| 1385 - 1365 | Medium | C-H bending (from the gem-dimethyl group) |
| ~1250 | Medium | CH₂ wagging |
| 690 - 515 | Strong | C-Br stretching[2] |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and highly effective method for analyzing liquid samples.[4] It requires minimal sample preparation and provides high-quality spectra.
Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample of this compound.
-
Pasteur pipette or dropper.
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initial diagnostic checks.
-
Confirm that the ATR accessory is correctly installed in the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean and dry.
-
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal.[4] The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal.[4]
-
Wipe away the bulk of the sample with a lint-free wipe.
-
Apply a small amount of a suitable solvent (like isopropanol) to a new lint-free wipe and clean the crystal surface.
-
Allow the solvent to fully evaporate before running the next sample.
-
Data Interpretation Workflow
The process of analyzing an infrared spectrum follows a logical progression from initial data acquisition to the final identification of the compound's structural features.
Caption: Workflow for Infrared Spectroscopy Analysis.
This guide provides a foundational understanding of the infrared spectroscopy of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Stereochemistry of 2-Bromo-4,4-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2-bromo-4,4-dimethylhexane. Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers: (R)-2-bromo-4,4-dimethylhexane and (S)-2-bromo-4,4-dimethylhexane. This document outlines the fundamental principles of its stereoisomerism, potential synthetic pathways, methods for enantiomeric separation and analysis, and the significance of its stereochemistry in scientific research and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides detailed methodologies and representative data from analogous chiral bromoalkanes to serve as a practical reference for researchers.
Introduction to the Stereochemistry of this compound
This compound is a halogenated alkane with the chemical formula C₈H₁₇Br. The core of its stereochemistry lies in the tetrahedral carbon atom at the C2 position. This carbon is bonded to four different substituents: a bromine atom (Br), a hydrogen atom (H), a methyl group (-CH₃), and a 3,3-dimethylbutyl group (-CH₂C(CH₃)₃). This asymmetry makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers.
These enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions.
Key Stereochemical Features:
-
Chiral Center: C2 carbon atom.
-
Stereoisomers: Two enantiomers, (R)-2-bromo-4,4-dimethylhexane and (S)-2-bromo-4,4-dimethylhexane.
-
Optical Activity: Enantiomers are optically active, rotating plane-polarized light in opposite directions. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.
Synthesis of this compound
The synthesis of this compound would likely proceed through the free-radical bromination of the parent alkane, 4,4-dimethylhexane. This reaction is typically initiated by ultraviolet (UV) light or heat.
General Synthetic Pathway: Free-Radical Bromination
The reaction involves the substitution of a hydrogen atom with a bromine atom. While bromination is generally selective for the most substituted carbon atom, the structure of 4,4-dimethylhexane presents multiple secondary carbons where bromination can occur.
An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4,4-dimethylhexane in various organic solvents. In the absence of specific publicly available quantitative solubility data for this compound, this guide synthesizes information based on the general principles of solubility for alkyl halides, qualitative expectations, and detailed experimental protocols for determining solubility.
Core Concepts: Solubility of Bromoalkanes
This compound is a halogenated alkane. Its solubility is primarily governed by the "like dissolves like" principle. The molecule consists of a polar carbon-bromine (C-Br) bond and a nonpolar eight-carbon alkyl chain. The large, bulky alkyl group dominates the molecule's physical properties, making it largely nonpolar.
The key intermolecular forces at play are London dispersion forces, which are significant due to the size of the molecule, and weaker dipole-dipole interactions arising from the C-Br bond. For dissolution to occur, the intermolecular forces between the solute molecules and the solvent molecules must be overcome, and new forces must be established between the solute and solvent.
Generally, alkyl halides are soluble in most organic solvents because the energy required to break the existing intermolecular attractions is comparable to the energy released when new attractions are formed between the haloalkane and the solvent.[1][2] Conversely, they are typically insoluble in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker interactions that would be formed with the haloalkane.[1]
Expected Solubility of this compound
Based on its molecular structure and the general behavior of bromoalkanes, this compound is expected to be soluble in or miscible with a wide range of nonpolar and weakly polar organic solvents. Solvents with similar, predominantly dispersion-force-based intermolecular interactions will be most effective at dissolving this compound.
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. "Miscible" indicates that the two liquids are expected to form a homogeneous solution in all proportions.
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Nonpolar Solvents | |||
| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Miscible | Predominantly nonpolar with strong dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are effective solvents for a wide range of organic compounds. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | Similar intermolecular forces. |
| Polar Aprotic Solvents | |||
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The polarity of the ketone may lead to slightly less ideal mixing than with nonpolar solvents, but solubility is still expected to be high. |
| Esters | Ethyl acetate | Soluble to Miscible | Similar to ketones, good solubility is expected. |
| Polar Protic Solvents | |||
| Alcohols | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydrogen bonding in alcohols makes them more polar. The large nonpolar part of this compound will limit its solubility in these solvents. |
| Water | Insoluble | The strong hydrogen bonding network of water prevents the nonpolar haloalkane from dissolving.[1] |
Experimental Protocols for Solubility Determination
As no specific experimental data for the solubility of this compound is readily available, a general experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided below. This can be adapted for both qualitative and quantitative measurements.
Qualitative Solubility Determination
Objective: To rapidly assess whether this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, ethanol)
-
Small test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Add one drop (approximately 0.05 mL) of this compound to the solvent.
-
Stopper the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand for at least one minute and observe.
-
Observation:
-
Soluble/Miscible: A clear, homogeneous solution with no visible separation of layers.
-
Sparingly Soluble: The mixture may appear cloudy or form a fine emulsion that is slow to separate.
-
Insoluble: Two distinct layers are visible.
-
Quantitative Solubility Determination (Isothermal Method)
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Jacketed reaction vessel or temperature-controlled water bath
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Equilibrate the jacketed vessel or water bath to the desired temperature (e.g., 25 °C).
-
Add a known volume of the organic solvent to the vessel.
-
Begin stirring the solvent.
-
Slowly add this compound to the solvent in small, known increments until a slight excess of the solute is observed as a separate phase (e.g., persistent cloudiness or a second layer that does not dissolve).
-
Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Stop stirring and allow the undissolved solute to settle.
-
Carefully extract a known volume of the clear, saturated supernatant (the top layer).
-
Dilute the extracted sample to a known volume with the pure solvent.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Visualizations
Caption: General experimental workflow for solubility determination.
Caption: Logical relationship of factors influencing solubility.
References
An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane and its Class of Compounds for Drug Discovery Professionals
Disclaimer: Publicly available, in-depth technical data, including experimental protocols and specific applications for 2-Bromo-4,4-dimethylhexane (CAS: 1486681-07-5), is limited. This guide provides a comprehensive overview of the available information for this compound and utilizes 2-bromohexane (B146007) as a well-documented analogue to illustrate the typical properties, synthesis, and reactivity of secondary bromoalkanes relevant to research and development in the pharmaceutical sciences.
Introduction to this compound
This compound is a halogenated alkane that belongs to the class of organic building blocks. Its structure, featuring a secondary bromide and a sterically hindered dimethyl group, makes it a potential intermediate in organic synthesis. While specific applications in drug development are not documented, its general class of compounds, alkyl halides, are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Physicochemical Properties
Detailed experimental data for this compound is scarce. The following table summarizes its basic identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1486681-07-5 | [1] |
| Molecular Formula | C8H17Br | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CCC(C)(C)CC(C)Br | PubChem |
| Computed XLogP3 | 4.2 | PubChem |
| Computed Boiling Point | Data Not Available | |
| Computed Melting Point | Data Not Available | |
| Computed Density | Data Not Available |
Commercial Availability
This compound is available from several commercial suppliers as a research chemical, typically with a purity of 98% or higher.
| Supplier | Purity | Available Quantities |
| Moldb | ≥ 98% | 500mg, 5g |
| BLD Pharm | Inquire | Inquire |
Case Study: 2-Bromohexane as a Representative Secondary Bromoalkane
Due to the limited specific data for this compound, this section will focus on the well-characterized analogue, 2-bromohexane (CAS: 3377-86-4). This compound shares the key structural feature of a secondary alkyl bromide and serves as an excellent model for understanding the synthesis and reactivity pertinent to this class of molecules.
Physicochemical and Spectroscopic Data of 2-Bromohexane
The following table summarizes the key experimental and spectroscopic data for 2-bromohexane.
| Property | Value | Source |
| Molecular Formula | C6H13Br | [2][3] |
| Molecular Weight | 165.07 g/mol | [2][4] |
| Boiling Point | 143 °C | [1] |
| Density | 1.1891 g/mL | [1] |
| Solubility | Soluble in alcohols and nonpolar organic solvents; limited solubility in water. | [2] |
| Appearance | Colorless liquid | [1][2] |
| ¹H NMR | Spectrum available | [4][5] |
| ¹³C NMR | Spectrum available | [4] |
| IR Spectroscopy | Spectrum available | [4][6] |
| Mass Spectrometry | Spectrum available | [7] |
Synthesis of Secondary Bromoalkanes: The Case of 2-Bromohexane
A common and regioselective method for the synthesis of 2-bromoalkanes is the hydrobromination of a terminal alkene.[1][8] This reaction proceeds via an electrophilic addition mechanism following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond.[8][9]
This protocol is adapted from a microscale laboratory procedure for the synthesis of 2-bromohexane.[9][10]
Materials:
-
1-Hexene (0.5 mL)
-
48% aqueous Hydrobromic Acid (2.0 mL)
-
Tetrabutylammonium bromide (150 mg) or another phase-transfer catalyst
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
5 mL conical vial with a spin vane
-
Water-jacketed condenser
-
Hickman still for distillation
Procedure:
-
Combine 1-hexene, 48% aqueous hydrobromic acid, and the phase-transfer catalyst in a 5 mL conical vial equipped with a spin vane.[9][10]
-
Attach a water-jacketed condenser and reflux the mixture with magnetic stirring for 1 to 2 hours.[9]
-
After cooling to room temperature, add 1 mL of hexane and transfer the mixture to a separatory funnel (or use a pipette for microscale extraction).
-
Separate the lower aqueous layer.
-
Wash the organic layer with a 10% sodium bicarbonate solution until the aqueous layer is basic, as confirmed by pH paper. This step neutralizes any remaining acid.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purify the crude 2-bromohexane by distillation. The boiling point of 2-bromohexane is approximately 143°C.[1][9]
Caption: Workflow for the synthesis of 2-bromohexane.
Reactivity of Secondary Bromoalkanes
Secondary bromoalkanes like 2-bromohexane can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.[11][12]
In these reactions, the bromine atom is replaced by a nucleophile.
-
SN2 Mechanism: A strong nucleophile in a polar aprotic solvent favors this bimolecular, one-step mechanism, which results in an inversion of stereochemistry if the carbon atom is a chiral center.
-
SN1 Mechanism: A weak nucleophile in a polar protic solvent favors this unimolecular, two-step mechanism that proceeds through a carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.
In elimination reactions, a molecule of HBr is removed to form an alkene.
-
E2 Mechanism: A strong, bulky base favors this bimolecular, one-step elimination.
-
E1 Mechanism: A weak base and heat favor this unimolecular, two-step elimination that also proceeds through a carbocation intermediate.
Caption: Competing reaction pathways for 2-bromohexane.
Applications in Drug Development and Medicinal Chemistry
While there are no specific documented uses of this compound in drug discovery, the introduction of alkyl chains and sterically hindered groups can be a strategic approach in medicinal chemistry. The corresponding 4,4-dimethylhexyl moiety could be incorporated into a lead compound to:
-
Increase Lipophilicity: The alkyl group can enhance the compound's ability to cross cell membranes, potentially improving oral bioavailability.
-
Modulate Binding Affinity: The bulky dimethyl group can probe hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.
-
Serve as a Bioisostere: The alkyl group can act as a non-aromatic bioisostere for other groups, which may improve the metabolic stability of the drug candidate.
Conclusion
This compound is a commercially available secondary bromoalkane with potential as a building block in organic synthesis. Due to a lack of detailed publicly available data, its specific properties and reactivity are inferred from the behavior of closely related analogues such as 2-bromohexane. A comprehensive understanding of the synthesis and reactivity of this class of compounds is essential for its effective utilization in the design and development of new therapeutic agents. Further research into the specific properties and reactions of this compound would be beneficial for expanding its application in medicinal chemistry.
References
- 1. 2-Bromohexane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 3377-86-4: 2-Bromohexane | CymitQuimica [cymitquimica.com]
- 4. 2-Bromohexane | C6H13Br | CID 18805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMOHEXANE(3377-86-4) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Hexane, 2-bromo- [webbook.nist.gov]
- 8. brainly.com [brainly.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. 2-Bromohexane Reaction Lab Report - 568 Words | Bartleby [bartleby.com]
- 11. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Safety Data Sheet for 2-Bromo-4,4-dimethylhexane: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4,4-dimethylhexane is publicly available. This guide has been compiled using data from computationally derived sources and information on structurally similar compounds, primarily its isomer 2-Bromohexane. The information provided should be used as a guideline for handling and safety procedures, and a comprehensive risk assessment should be conducted before use.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known and anticipated safety information for this compound.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H17Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| CAS Number | 1486681-07-5 | Moldb[2] |
Note: Experimental data for properties such as boiling point, melting point, and flash point are not available for this compound. For the structural isomer 2-Bromohexane, the boiling point is reported to be between 146-147 °C and the flash point is 47 °C.
Hazard Identification and GHS Classification
The hazard classification for this compound is inferred from its structural similarity to other alkyl bromides and the specific data available for 2-Bromohexane.[3] Alkyl bromides are generally recognized as being flammable and causing irritation to the skin, eyes, and respiratory system.
Based on the data for 2-Bromohexane, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
GHS Pictograms:
Caption: Anticipated GHS Pictograms for this compound.
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A summary of key precautionary statements is provided in the table below.
| Category | Statement Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological properties of alkyl halides can vary, but they are generally known to have the potential for toxicity.[4][5] Some alkyl bromides have been shown to be mutagenic. Inhalation is a primary route of exposure for volatile alkyl bromides, which can cause irritation to the respiratory tract. Skin contact can lead to irritation due to the defatting action of these substances.
Experimental Protocols: Handling and First Aid
Given the anticipated flammability and irritant properties, the following experimental protocols for safe handling and emergency procedures should be followed. These are general guidelines for handling flammable and irritant liquids.[6][7][8][9]
Safe Handling Workflow
Caption: General workflow for safely handling flammable and irritant liquids.
First Aid Measures
The following first aid measures are recommended based on the anticipated hazards:[3][10]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
As a flammable liquid, appropriate fire-fighting measures must be in place.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill or release, the following procedures should be implemented:
-
Evacuate the Area: Remove all personnel from the affected area.
-
Eliminate Ignition Sources: Turn off all ignition sources in the vicinity.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect and Dispose: Collect the absorbed material into a suitable container for disposal as hazardous waste. Do not let the product enter drains.
References
- 1. This compound | C8H17Br | CID 64716430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1486681-07-5 | this compound - Moldb [moldb.com]
- 3. echemi.com [echemi.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. actenviro.com [actenviro.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Formation of (4,4-dimethylhexan-2-yl)magnesium bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from sterically hindered secondary alkyl halides, such as 2-Bromo-4,4-dimethylhexane, presents unique challenges due to slower reaction rates and a higher propensity for side reactions, including elimination and Wurtz coupling. This document provides detailed application notes and protocols for the successful formation of (4,4-dimethylhexan-2-yl)magnesium bromide and its subsequent reaction with an electrophile. Understanding and controlling the reaction parameters are crucial for maximizing the yield of the desired Grignard reagent and minimizing the formation of impurities.
Application
The Grignard reagent derived from this compound, (4,4-dimethylhexan-2-yl)magnesium bromide, is a valuable intermediate for introducing the bulky and lipophilic 4,4-dimethylhexan-2-yl group into a molecule. This moiety can be of interest in medicinal chemistry and materials science for modifying the steric and electronic properties of a target structure. A common application of such Grignard reagents is their reaction with carbonyl compounds to produce secondary or tertiary alcohols. For instance, the reaction of (4,4-dimethylhexan-2-yl)magnesium bromide with an aldehyde like benzaldehyde (B42025) yields a secondary alcohol, 1-phenyl-2-(4,4-dimethylhexan-2-yl)ethanol, a scaffold that can be further elaborated in drug discovery programs.
Data Presentation
The successful formation of Grignard reagents from sterically hindered secondary alkyl bromides is highly dependent on the reaction conditions. Below is a summary of typical reaction parameters and expected outcomes.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Reagents | |||
| This compound | 1.0 equiv | - | Ensure high purity to avoid side reactions. |
| Magnesium Turnings | 1.2 - 1.5 equiv | - | Use of fresh, high-purity magnesium is critical. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | THF is generally preferred over diethyl ether for less reactive halides due to its higher boiling point and better solvating properties.[1] |
| Initiator | Iodine (1-2 crystals) or 1,2-Dibromoethane (few drops) | - | Essential for activating the magnesium surface. |
| Reaction Conditions | |||
| Temperature | 25-65 °C (Gentle Reflux) | - | Initiation may require gentle heating. Once started, the reaction is exothermic and may need cooling to maintain a steady reflux. |
| Reaction Time | 1 - 4 hours | - | Monitor the consumption of magnesium to determine completion. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Crucial to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Yield | |||
| (4,4-dimethylhexan-2-yl)magnesium bromide | - | 60-80% | Yields are highly dependent on the strict adherence to anhydrous conditions and effective initiation. Wurtz coupling is a potential side reaction that can lower the yield. |
Experimental Protocols
Protocol 1: Formation of (4,4-dimethylhexan-2-yl)magnesium bromide
This protocol describes the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystals or 1,2-Dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed or bubbles evolve from the 1,2-dibromoethane. This process removes the passivating magnesium oxide layer. Allow the flask to cool to room temperature under the inert atmosphere.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction may have an induction period. Gentle warming with a heating mantle may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle reflux.
-
Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling. If necessary, a water bath can be used to cool the flask.
-
Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium turnings. The resulting gray-black solution is the Grignard reagent and should be used immediately in the next step.
Protocol 2: Reaction of (4,4-dimethylhexan-2-yl)magnesium bromide with Benzaldehyde
This protocol describes a typical application of the prepared Grignard reagent in a reaction with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of (4,4-dimethylhexan-2-yl)magnesium bromide in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction workup and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude alcohol can be purified by column chromatography on silica (B1680970) gel to yield the pure 1-phenyl-2-(4,4-dimethylhexan-2-yl)ethanol.
Mandatory Visualizations
Caption: Experimental workflow for the formation of (4,4-dimethylhexan-2-yl)magnesium bromide and its subsequent reaction.
Caption: Reaction pathway for the formation of the Grignard reagent and a subsequent reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,4-dimethylhexane is a secondary alkyl halide that presents an interesting case study for nucleophilic substitution reactions. Its structure, featuring a bromine atom on a secondary carbon, allows for competition between SN1 and SN2 pathways. Furthermore, the presence of a bulky tert-butyl group in proximity to the reaction center introduces significant steric hindrance, which plays a crucial role in determining the reaction mechanism and outcome. Understanding the factors that govern the nucleophilic substitution reactions of this substrate is essential for its application in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and materials science applications.
These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions involving this compound. Detailed experimental protocols for representative reactions are provided, along with expected outcomes based on established principles of physical organic chemistry.
Theoretical Background
Nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the C-Br bond to form a secondary carbocation. This pathway is favored in polar protic solvents, which can stabilize the carbocation intermediate, and with weak nucleophiles. Due to the planar nature of the carbocation, attack by the nucleophile can occur from either face, potentially leading to a racemic mixture of products if the starting material is chiral.
-
SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, small nucleophiles and polar aprotic solvents. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. For this compound, the significant steric hindrance from the adjacent tert-butyl group and the methyl group on the electrophilic carbon is expected to considerably slow down the rate of SN2 reactions.[1][2][3]
-
Competition with Elimination Reactions: In the presence of strong bases, especially sterically hindered ones, elimination reactions (E1 and E2) can compete with substitution, leading to the formation of alkenes. The E2 mechanism is a one-step process favored by strong, bulky bases, while the E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is favored under similar conditions.
The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—is critical in directing the reaction of this compound towards the desired substitution product and minimizing side reactions.
Experimental Protocols
The following are representative protocols for conducting nucleophilic substitution reactions with this compound. These protocols are designed to illustrate the conditions that favor either an SN1 or an SN2 pathway.
Protocol 1: SN1 Solvolysis in Aqueous Ethanol (B145695)
This protocol describes the solvolysis of this compound in a mixture of ethanol and water, where the solvent acts as the nucleophile. These conditions are designed to favor the SN1 pathway.
Materials:
-
This compound (98% purity)
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.93 g, 10 mmol) and a 50:50 (v/v) mixture of ethanol and water (40 mL).
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize any HBr formed, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 2-ethoxy-4,4-dimethylhexane and 4,4-dimethylhexan-2-ol, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol 2: SN2 Reaction with Sodium Azide (B81097) in DMF
This protocol details the reaction of this compound with sodium azide in a polar aprotic solvent, conditions that are intended to promote the SN2 mechanism.
Materials:
-
This compound (98% purity)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium azide (0.98 g, 15 mmol) and anhydrous DMF (30 mL).
-
Stir the suspension and add this compound (1.93 g, 10 mmol).
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC. Due to steric hindrance, the reaction may require an extended period (48-72 hours).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (4 x 40 mL).
-
Combine the organic extracts and wash with deionized water (3 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-azido-4,4-dimethylhexane by vacuum distillation. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.
Data Presentation
The following tables summarize expected outcomes for the nucleophilic substitution reactions of this compound under various conditions. The data is illustrative and based on general principles for sterically hindered secondary alkyl halides.
Table 1: Influence of Solvent on SN1 Solvolysis
| Solvent System (v/v) | Nucleophile | Expected Major Products | Relative Rate (Illustrative) |
| 80% Ethanol / 20% Water | Ethanol, Water | 2-Ethoxy-4,4-dimethylhexane, 4,4-Dimethylhexan-2-ol | 1 |
| 50% Ethanol / 50% Water | Ethanol, Water | 4,4-Dimethylhexan-2-ol, 2-Ethoxy-4,4-dimethylhexane | ~5 |
| 20% Ethanol / 80% Water | Water, Ethanol | 4,4-Dimethylhexan-2-ol | ~20 |
Table 2: Comparison of Nucleophiles in SN2 Reactions (in DMF at 70°C)
| Nucleophile | Product | Expected Yield (Illustrative) | Reaction Time (Illustrative) |
| NaN₃ (Azide) | 2-Azido-4,4-dimethylhexane | Moderate | 48-72 h |
| NaCN (Cyanide) | 4,4-Dimethylhexane-2-carbonitrile | Low to Moderate | > 72 h |
| NaI (Iodide) | 2-Iodo-4,4-dimethylhexane | Moderate | 24-48 h |
| CH₃COONa (Acetate) | 4,4-Dimethylhexan-2-yl acetate | Low | > 72 h |
Visualizations
Caption: SN1 mechanism for this compound.
Caption: SN2 mechanism for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development and Research
The functionalization of alkyl chains is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The ability to introduce various nucleophiles onto the this compound scaffold allows for the synthesis of a diverse library of molecules. For instance:
-
Introduction of Nitrogen-Containing Groups: The synthesis of amines (via azide reduction or direct amination) and amides can be crucial for establishing key hydrogen bonding interactions with biological targets.
-
Formation of Ethers and Esters: These functional groups can alter the lipophilicity and metabolic stability of a molecule.
-
Carbon-Carbon Bond Formation: The introduction of cyano groups, which can be further elaborated, allows for the extension of the carbon skeleton.
The steric bulk provided by the 4,4-dimethylhexane moiety can also be exploited to probe the steric constraints of enzyme active sites or receptor binding pockets. By understanding and controlling the nucleophilic substitution reactions of this substrate, researchers can efficiently generate novel compounds for biological screening and lead optimization.
References
Application Notes and Protocols for the SN2 Reaction of 2-Bromo-4,4-dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and a representative protocol for conducting the bimolecular nucleophilic substitution (SN2) reaction on the substrate 2-Bromo-4,4-dimethylhexane. The focus is on optimizing conditions to favor the SN2 pathway while minimizing the competing bimolecular elimination (E2) reaction.
This compound is a secondary alkyl halide. A significant structural feature is the bulky t-butyl group at the C4 position, which, while not directly attached to the electrophilic carbon, creates substantial steric hindrance that significantly impacts the reaction kinetics. This steric shielding slows the rate of SN2 reactions and increases the likelihood of E2 elimination as a competing pathway.[1][2][3][4] Therefore, careful selection of reaction parameters is critical for achieving the desired substitution product.
Factors Influencing the SN2 Reaction of this compound
The success of an SN2 reaction on this sterically hindered secondary substrate is a delicate balance of several factors. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5][6][7]
Substrate Structure and Steric Hindrance
The primary challenge in performing an SN2 reaction on this compound is steric hindrance. The order of reactivity for SN2 reactions is generally methyl > primary > secondary >> tertiary.[7][8] The bulky alkyl groups shield the electrophilic carbon from the backside attack required for the SN2 mechanism, destabilizing the crowded five-coordinate transition state and thus increasing the activation energy.[1][2][3] The neopentyl-like structure in the backbone of this compound makes it particularly unreactive for a secondary halide, with reaction rates being significantly slower than less hindered secondary substrates.[2][9][10]
Nucleophile Selection
To maximize the yield of the SN2 product, the ideal nucleophile should be strong but weakly basic.[11][12]
-
Strong Nucleophiles: The rate of the SN2 reaction is directly proportional to the strength of the nucleophile.[1][13] Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RS⁻ > RSH).[14][15]
-
Low Basicity: Strong, bulky bases (e.g., t-butoxide) will almost exclusively yield the E2 product.[4] Even strong, non-hindered bases like hydroxide (B78521) or alkoxides can lead to significant amounts of elimination with secondary halides.[11][16]
-
Recommended Nucleophiles: Good candidates for this substrate include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻), as they exhibit high nucleophilicity with low basicity, strongly favoring the SN2 pathway.[12]
Solvent Effects
The choice of solvent is critical. Polar aprotic solvents are highly recommended for SN2 reactions.[6][13][14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal as they solvate the counter-ion (cation) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[13][17][18]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should be avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes and deactivates it, slowing the SN2 reaction and making E2 more competitive.[14][17][19]
Temperature
Higher temperatures generally favor elimination over substitution.[20] Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, such as room temperature or slightly below.
Data Presentation
Table of Factors for Optimizing SN2 Reaction
| Parameter | Condition to Favor SN2 | Rationale | Potential Outcome if Not Optimized |
| Substrate | Secondary, but sterically hindered | The substrate structure is fixed, but its hindrance necessitates careful optimization of other factors. | Slow reaction rate, increased E2 competition. |
| Nucleophile | Strong, non-bulky, weakly basic (e.g., N₃⁻, CN⁻, RS⁻) | Maximizes nucleophilic attack while minimizing proton abstraction required for elimination.[11][12] | E2 becomes the major pathway with strong, bulky bases.[4] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Enhances nucleophilicity by leaving the nucleophile "naked" and reactive.[13][17][18] | Protic solvents solvate the nucleophile, slowing the SN2 rate and favoring E2.[14] |
| Leaving Group | Good (e.g., Br⁻, I⁻) | A stable leaving group facilitates the displacement. Bromide is a good leaving group.[8][13] | Poor leaving groups (e.g., F⁻, OH⁻) will not undergo SN2 readily. |
| Temperature | Room temperature or below | Lower temperatures generally disfavor the competing E2 elimination pathway.[20] | Increased temperature favors E2, reducing the yield of the SN2 product. |
Relative Reactivity of Alkyl Halides in SN2 Reactions
| Substrate Type | Example | Relative Rate |
| Methyl | CH₃-Br | >1000 |
| Primary | CH₃CH₂-Br | ~50-100 |
| Secondary | (CH₃)₂CH-Br | 1 |
| Neopentyl | (CH₃)₃CCH₂-Br | ~0.0001 |
| Tertiary | (CH₃)₃C-Br | ~0 (No SN2 reaction) |
| (Note: Data is generalized to illustrate the dramatic effect of steric hindrance. This compound, as a hindered secondary halide, would have a relative rate closer to 1 or slightly less, but significantly slower than a primary halide.) |
Experimental Protocols
Representative Protocol: Synthesis of 2-Azido-4,4-dimethylhexane via SN2
This protocol describes a general procedure using sodium azide as the nucleophile. Caution: Sodium azide and organic azides are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide to the stirring solution.
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Due to steric hindrance, the reaction may require an extended period (24-72 hours).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired 2-Azido-4,4-dimethylhexane.
Analytical Procedure for Determining SN2/E2 Product Ratio
-
Crude Analysis: Before purification, acquire a ¹H NMR spectrum and/or a GC-MS chromatogram of the crude reaction mixture.
-
¹H NMR Analysis:
-
SN2 Product: Identify the characteristic signal for the proton on the carbon bearing the azide group (C2).
-
E2 Products: Identify characteristic signals for vinylic protons (typically in the 4.5-6.0 ppm range), which would indicate the formation of elimination byproducts (4,4-dimethylhex-1-ene and 4,4-dimethylhex-2-ene).
-
-
Quantification: Calculate the molar ratio by integrating distinct, non-overlapping peaks corresponding to the SN2 and E2 products and normalizing for the number of protons each signal represents.
Visualizations
SN2 Reaction Mechanism
Caption: SN2 mechanism showing backside attack, the transition state, and inversion of stereochemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. SN2 Reaction Mechanism [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. brainkart.com [brainkart.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Elimination Reaction of 2-Bromo-4,4-dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the regioselective synthesis of alkenes via the E2 elimination reaction of 2-Bromo-4,4-dimethylhexane. Methodologies are presented for the preferential formation of both the Zaitsev (more substituted) and Hofmann (less substituted) products by selecting appropriate bases. The underlying principles of the E2 mechanism and the factors governing regioselectivity are discussed. Quantitative data on expected product distribution and yields are summarized, and procedural workflows are visualized to guide laboratory execution.
Introduction and Reaction Principles
The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis, providing a reliable route to alkenes.[1][2] The reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong base is employed.[3][4] The E2 reaction is a concerted, single-step process where a base abstracts a β-hydrogen at the same time as the leaving group departs, forming a double bond.[3][5]
For substrates with multiple, non-equivalent β-hydrogens, such as this compound, the reaction can yield a mixture of constitutional isomers. The regiochemical outcome is primarily governed by two principles:
-
Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[6][7][8] This outcome is favored when using small, strong bases.
-
Hofmann's Rule: Predicts that the major product will be the less substituted alkene.[7][9][10] This outcome is favored when using sterically hindered (bulky) bases, where abstraction of the less sterically hindered proton is kinetically preferred.[6][11][12]
This application note details two distinct protocols to selectively synthesize 4,4-dimethylhex-2-ene (Zaitsev product) and 4,4-dimethylhex-1-ene (Hofmann product) from this compound.
Regioselective Elimination Pathways
The choice of base dictates the primary reaction pathway and resulting major product. A small base like ethoxide can access the internal β-hydrogen to form the more stable Zaitsev product. A bulky base like tert-butoxide is sterically hindered and preferentially removes the more accessible terminal β-hydrogen, leading to the Hofmann product.
Caption: Regioselective E2 elimination pathways for this compound.
Data Presentation: Expected Product Distribution
The following table summarizes the expected quantitative outcomes for the elimination reactions under different base conditions. The ratios are representative for E2 reactions governed by steric and electronic effects.
| Protocol | Base | Solvent | Major Product | Minor Product | Expected Product Ratio (Major:Minor) | Expected Yield |
| 1 | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 4,4-dimethylhex-2-ene (Zaitsev) | 4,4-dimethylhex-1-ene (Hofmann) | ~80:20 | 75-85% |
| 2 | Potassium tert-butoxide (KOtBu) | tert-Butanol (B103910) | 4,4-dimethylhex-1-ene (Hofmann) | 4,4-dimethylhex-2-ene (Zaitsev) | ~90:10 | 70-80% |
Experimental Protocols
General Experimental Workflow
The overall workflow for both protocols follows a standard sequence of reaction, isolation, and analysis.
Caption: General experimental workflow for alkene synthesis via elimination.
Protocol 1: Synthesis of 4,4-dimethylhex-2-ene (Zaitsev Product)
Objective: To synthesize the more substituted alkene as the major product using a small, strong base.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
NMR spectrometer
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Add sodium ethoxide to the flask, followed by anhydrous ethanol. Stir the mixture until the base is fully dissolved.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product ratio and by NMR to confirm the structure.
Protocol 2: Synthesis of 4,4-dimethylhex-1-ene (Hofmann Product)
Objective: To synthesize the less substituted alkene as the major product using a sterically hindered base.[12]
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol (solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Same as Protocol 1.
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add potassium tert-butoxide to the flask, followed by anhydrous tert-butanol. Stir until a homogeneous solution is formed.
-
Add this compound to the solution. Due to the high reactivity, the addition may be performed at 0 °C to control the initial exotherm.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C for tert-butanol) for 4-6 hours. Monitor the reaction progress.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (2x volumes). The low boiling point of pentane facilitates easier removal.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator at low temperature.
-
Analyze the product mixture by GC-MS and NMR to determine the regioselectivity and confirm the structure of the major product.
Conclusion
The elimination of this compound can be effectively controlled to yield either the Zaitsev or Hofmann alkene product with high selectivity. The protocols described herein demonstrate that the use of a small base like sodium ethoxide favors the thermodynamically stable 4,4-dimethylhex-2-ene, while a bulky base such as potassium tert-butoxide favors the kinetically accessible 4,4-dimethylhex-1-ene. These methods provide a clear and reproducible framework for researchers engaged in the synthesis of specific alkene isomers for applications in drug discovery and materials science.
References
- 1. perlego.com [perlego.com]
- 2. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. E2 Mechanism | PPTX [slideshare.net]
- 5. google.com [google.com]
- 6. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
Application Notes and Protocols for the E2 Elimination of 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic chemistry utilized for the synthesis of alkenes from alkyl halides. This reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously forming a double bond and expelling the leaving group.[1][2][3][4] The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group.[1][5][6] This stereochemical requirement dictates the geometry of the resulting alkene.
The regioselectivity of the E2 elimination, which determines the position of the newly formed double bond, is governed by several factors, most notably the nature of the base and the substrate structure.[7][8][9] Two empirical rules predict the major product:
-
Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene as the major product.[7][8][9] This is typically observed with small, strong bases.
-
Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product.[7][10] This outcome is favored when using bulky, sterically hindered bases.[11][12][13]
This document provides detailed application notes and a generalized experimental protocol for the E2 elimination of 2-Bromo-4,4-dimethylhexane, a substrate that can lead to different alkene products depending on the reaction conditions.
E2 Elimination Mechanism of this compound
In the case of this compound, there are two distinct types of β-hydrogens that can be abstracted by a base, leading to two possible alkene products: 4,4-dimethylhex-2-ene (the Zaitsev product) and 4,4-dimethylhex-1-ene (the Hofmann product).
-
Abstraction of a β-hydrogen from C3: Leads to the formation of the more substituted alkene, 4,4-dimethylhex-2-ene .
-
Abstraction of a β-hydrogen from C1: Leads to the formation of the less substituted alkene, 4,4-dimethylhex-1-ene .
The choice of base will be the primary determinant of the product distribution.
Data Presentation: Predicted Product Distribution
The following table summarizes the expected major and minor products for the E2 elimination of this compound under different basic conditions. These values are illustrative and based on established principles of E2 regioselectivity. Actual yields may vary depending on specific experimental conditions.
| Base | Base Type | Predicted Major Product | Predicted Minor Product | Governing Rule |
| Sodium Ethoxide (NaOEt) in Ethanol | Small, Strong Base | 4,4-dimethylhex-2-ene | 4,4-dimethylhex-1-ene | Zaitsev's Rule[7] |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Bulky, Strong Base | 4,4-dimethylhex-1-ene | 4,4-dimethylhex-2-ene | Hofmann's Rule[7][10] |
Experimental Protocols
This section provides a general methodology for performing the E2 elimination of this compound.
4.1. Materials and Reagents
-
This compound
-
For Zaitsev Product: Sodium ethoxide (NaOEt) and anhydrous ethanol
-
For Hofmann Product: Potassium tert-butoxide (KOtBu) and anhydrous tert-butanol
-
Anhydrous diethyl ether or dichloromethane (B109758) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
4.2. Protocol for Zaitsev-Favored Elimination
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add sodium ethoxide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification and Analysis: Purify the crude product by fractional distillation or column chromatography. Characterize the product mixture by GC-MS and NMR to determine the ratio of 4,4-dimethylhex-2-ene to 4,4-dimethylhex-1-ene.
4.3. Protocol for Hofmann-Favored Elimination
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Reagent Addition: Add potassium tert-butoxide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup and Analysis: Follow the same workup, purification, and analysis procedures as described in the Zaitsev-favored protocol (Section 4.2.4 and 4.2.5).
Visualizations
Diagram 1: E2 Elimination Mechanism of this compound
Caption: E2 elimination pathways for this compound.
Diagram 2: Experimental Workflow for E2 Elimination
Caption: General experimental workflow for the E2 elimination.
References
- 1. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 7.7 Elimination Reactions: Zaitsev’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. Illustrated Glossary of Organic Chemistry - Hofmann's rule [chem.ucla.edu]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application of 2-Bromo-4,4-dimethylhexane in Pharmaceutical Synthesis: A Review of Potential Uses
Introduction
The introduction of bromine into a molecule can be a strategic move in drug design, not only as a reactive handle for further chemical transformations but also to potentially enhance therapeutic activity.[1][2] Brominated compounds are of significant interest due to their wide range of biological activities.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4,4-dimethylhexane is presented in the table below. These properties are crucial for designing and optimizing synthetic reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Br | [4] |
| Molecular Weight | 193.12 g/mol | [4] |
| CAS Number | 1486681-07-5 | [4] |
| Appearance | Not explicitly reported, predicted to be a liquid | |
| Boiling Point | Not explicitly reported | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) and insoluble in water |
Potential Synthetic Applications in Pharmaceutical R&D
As a secondary alkyl bromide, this compound can participate in nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism, although S(_N)1 pathways could be competitive under certain conditions.[5] The bulky 4,4-dimethylhexane moiety can introduce significant lipophilicity to a molecule, a property that can be critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Below are potential, though not explicitly documented, applications of this compound in pharmaceutical synthesis.
Application Note 1: N-Alkylation of Amines and Amides
Objective: To introduce the 4,4-dimethylhexyl group onto nitrogen-containing scaffolds to enhance lipophilicity and modulate biological activity.
Background: N-alkylation is a fundamental reaction in medicinal chemistry used to modify the properties of amine- and amide-containing drug candidates.[6] The introduction of a bulky alkyl group like 4,4-dimethylhexyl can improve membrane permeability and reduce susceptibility to metabolic degradation.
General Protocol for N-Alkylation:
A general workflow for the N-alkylation of a hypothetical amine-containing substrate is depicted below.
Caption: General workflow for the N-alkylation of an amine substrate.
Experimental Protocol (Hypothetical):
-
To a solution of the primary or secondary amine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add a suitable base such as potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: The desired N-alkylated product. The yield and purity would need to be determined experimentally.
Application Note 2: O-Alkylation of Phenols and Alcohols
Objective: To synthesize ether derivatives of phenolic or alcoholic compounds to alter their electronic and steric properties.
Background: O-alkylation is a common strategy to mask hydroxyl groups, thereby increasing lipophilicity and preventing metabolic O-glucuronidation or sulfation. This can lead to improved oral bioavailability and a longer duration of action.
General Protocol for O-Alkylation:
The logical flow for an O-alkylation reaction is outlined in the diagram below.
Caption: Logical flow for the O-alkylation of a hydroxyl-containing substrate.
Experimental Protocol (Hypothetical):
-
To a solution of the phenol or alcohol (1.0 mmol) in a suitable anhydrous solvent (e.g., THF or DMF), add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of this compound (1.1 mmol) in the same anhydrous solvent.
-
Heat the reaction mixture to a temperature appropriate for the substrate (e.g., 50-70 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Hypothetical):
As there is no specific experimental data available for reactions involving this compound, the following table illustrates how such data would be presented.
| Substrate | Reaction Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | N-Alkylation | K₂CO₃ | DMF | 70 | 12 | N/A | N/A |
| Phenol | O-Alkylation | NaH | THF | 60 | 18 | N/A | N/A |
| Thiophenol | S-Alkylation | Cs₂CO₃ | CH₃CN | 50 | 8 | N/A | N/A |
| N/A: Not available from literature. |
While direct evidence for the use of this compound in pharmaceutical synthesis is currently lacking in published literature, its structure as a secondary bromoalkane suggests its potential as a valuable building block. It can be employed in various alkylation reactions to introduce a bulky, lipophilic moiety into drug candidates. The protocols and workflows provided here are based on established chemical principles for similar alkylating agents and serve as a guide for researchers and scientists in drug development who may consider utilizing this compound in their synthetic strategies. Further experimental investigation is required to determine the optimal reaction conditions and to fully evaluate the impact of the 4,4-dimethylhexyl group on the pharmacological properties of bioactive molecules.
References
Application Notes and Protocols: 2-Bromo-4,4-dimethylhexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-bromo-4,4-dimethylhexane as an alkylating agent in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, the following protocols and data are based on established principles for analogous secondary alkyl halides and serve as a guide for reaction development and optimization.
1. Introduction
This compound is a secondary alkyl bromide with the chemical formula C₈H₁₇Br. Its structure, featuring a bulky 4,4-dimethylhexane moiety, makes it a potentially interesting building block for the introduction of a sterically hindered and lipophilic group into various molecules. This can be particularly relevant in medicinal chemistry and materials science for modulating properties such as solubility, metabolic stability, and biological activity. The primary application of this compound is as an electrophile in nucleophilic substitution reactions to form new carbon-heteroatom or carbon-carbon bonds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₇Br |
| Molecular Weight | 193.12 g/mol [1] |
| CAS Number | 1486681-07-5[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not explicitly reported |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water. |
2. General Considerations for Alkylation Reactions
As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions primarily through an Sₙ2 mechanism, although Sₙ1 pathways may be competitive under certain conditions (e.g., with weakly nucleophilic solvents). The steric hindrance around the bromine-bearing carbon, due to the adjacent methyl group and the bulky 4,4-dimethylhexane group, will influence the reaction rates. For successful alkylation, careful selection of the nucleophile, base, solvent, and temperature is crucial.
Application 1: N-Alkylation of Amines
The introduction of the 4,4-dimethylhexyl group onto primary and secondary amines can be a valuable strategy in drug discovery to increase lipophilicity and modulate pharmacological activity. Over-alkylation to form tertiary or quaternary ammonium (B1175870) salts can be a potential side reaction, especially with primary amines.
Experimental Protocol: Mono-N-Alkylation of a Primary Aromatic Amine
This protocol describes a general procedure for the mono-N-alkylation of aniline (B41778) with this compound.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4,4-dimethylhexan-2-yl)aniline.
Quantitative Data for Analogous N-Alkylation Reactions
The following table presents hypothetical data for the N-alkylation of various amines with this compound, based on typical yields for similar reactions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | CH₃CN | 80 | 12 | 75 |
| Benzylamine | NaH | THF | 60 | 8 | 80 |
| Morpholine | Cs₂CO₃ | DMF | 70 | 10 | 85 |
Diagram of N-Alkylation Workflow
References
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylhexane (B13611866), a sterically hindered secondary alkyl bromide. The successful coupling of such substrates is a significant challenge in modern organic synthesis, often complicated by slow reaction rates and competing side reactions like β-hydride elimination. The protocols and data presented herein are based on established methodologies for sterically demanding substrates and aim to provide a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in academic and industrial research.[1] Its advantages include mild reaction conditions, broad functional group tolerance, and the use of readily available and stable organoboron reagents.[2] However, the coupling of secondary alkyl halides, particularly those with significant steric bulk like 2-bromo-4-methylhexane, requires specialized catalytic systems to overcome the high activation barrier for oxidative addition and to suppress unwanted side reactions.[3]
Recent advancements in ligand design have led to the development of highly active palladium catalysts capable of facilitating the coupling of these challenging substrates.[2] Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), and N-heterocyclic carbene (NHC) ligands have proven particularly effective.[4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the initial oxidative addition step and accelerate the final reductive elimination to furnish the desired product.[5]
This application note provides a survey of recommended catalyst systems, bases, and solvents, along with a general experimental protocol that can be adapted for the Suzuki coupling of 2-bromo-4-methylhexane with various organoboron partners.
Data Presentation: Recommended Catalyst Systems and Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in the Suzuki coupling of sterically hindered secondary alkyl bromides. The following table summarizes catalyst systems and conditions that have been successfully employed for similar challenging substrates and are recommended as a starting point for the coupling of 2-bromo-4-methylhexane.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (for similar substrates) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 - 110 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 - 120 | Good to Excellent |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 80 - 110 | Good |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene | Room Temp - 80 | Good to Excellent |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | High (for di-ortho-substituted aryl halides)[3] |
| Pd₂(dba)₃ | IPr (NHC ligand) | t-BuOK | 1,4-Dioxane | Room Temp - 100 | Good to Excellent[4] |
Note on Data: The yields presented are representative of those achieved for sterically hindered secondary alkyl bromides in the cited literature and serve as a strong indicator of expected performance for 2-bromo-4-methylhexane. Optimization of reaction conditions (catalyst loading, stoichiometry, temperature, and reaction time) is often necessary to achieve maximum yield for a specific substrate combination.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylhexane with an organoboron reagent. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
2-Bromo-4-methylhexane (1.0 mmol, 1.0 equiv.)
-
Organoboron reagent (e.g., arylboronic acid, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
High-purity nitrogen or argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylhexane, the organoboron reagent, the palladium catalyst precursor, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of 2-bromo-4-methylhexane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions Involving 2-Bromo-4,4-dimethylhexane and Structurally Similar Secondary Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction, traditionally used for the coupling of aryl and vinyl halides with alkenes.[1][2] The extension of this reaction to include unactivated alkyl halides, particularly secondary systems like 2-Bromo-4,4-dimethylhexane, has been a significant challenge in organic synthesis.[3] Key difficulties include slow oxidative addition rates and the propensity for competing β-hydride elimination.[3] Recent advancements, however, have led to the development of specialized catalytic systems that can effectively promote the Heck reaction of these challenging substrates, opening new avenues for the construction of complex molecular architectures.[1] This document provides an overview of these conditions and detailed protocols for their application.
Challenges in the Heck Reaction of Secondary Alkyl Bromides
The primary challenge in the Heck reaction of secondary alkyl bromides is the facile β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct and termination of the catalytic cycle. To achieve a productive coupling, the desired migratory insertion of the alkene into the palladium-carbon bond must occur at a rate faster than β-hydride elimination.
Key Developments and Mechanistic Considerations
Recent breakthroughs in this area have been achieved through several strategies:
-
Bulky Ligands: The use of sterically demanding ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines like Xantphos, can promote the desired reaction pathway.[1]
-
Radical Pathways: Some successful methods are proposed to proceed through a hybrid organometallic-radical mechanism, initiated by a single-electron transfer (SET) from a low-valent palladium complex to the alkyl bromide.[3][4]
-
Photoredox Catalysis: Visible light-induced palladium catalysis has emerged as a mild and efficient method for the Heck reaction of unactivated alkyl halides at room temperature, often proceeding via radical intermediates.[1][5][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the Heck-type reaction of unactivated secondary alkyl bromides with styrenes and other alkenes. While a specific example for this compound is not explicitly detailed in the surveyed literature, the conditions presented for analogous secondary bromides serve as a strong starting point for optimization.
| Alkyl Bromide | Alkene | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl bromide | Styrene | CoCl₂(dpph) | Me₃SiCH₂MgCl | Ether | 20 | 8 | 86 | [7][8] |
| Cyclohexyl bromide | Styrene | Ni(PPh₃)₄Cl₂ / Zn | Pyridine | - | - | - | low-mod | [1] |
| Secondary Alkyl Bromides | Styrenes | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene (B151609) | rt (visible light) | 12 | good | [1][5] |
| Secondary Alkyl Bromides | Styrenes | Pd(0) / dppf | LiI (additive) | - | - | - | - | [1] |
| 2-Bromo-1,1,1-trifluorohexane | Various Alkenes | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DCE | 80 | 16 | high | [9] |
Experimental Protocols
The following are representative protocols for the Heck reaction of unactivated secondary alkyl bromides, which can be adapted for this compound.
Protocol 1: Thermal Palladium-Catalyzed Heck-Type Reaction
This protocol is based on conditions developed for the coupling of unactivated secondary alkyl halides.
Reagents and Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
This compound (or other secondary alkyl bromide)
-
Styrene (or other alkene)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or benzene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 5 mol%), Xantphos (e.g., 10 mol%), and Cs₂CO₃ (e.g., 2.0 equivalents).
-
Add the secondary alkyl bromide (e.g., 1.0 equivalent) and the alkene (e.g., 1.5 equivalents).
-
Add anhydrous solvent (e.g., DCE or benzene) to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Visible Light-Induced Palladium-Catalyzed Heck Reaction
This protocol utilizes visible light to promote the reaction at room temperature.[1][5]
Reagents and Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
This compound (or other secondary alkyl bromide)
-
Styrene (or other alkene)
-
Anhydrous benzene
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for irradiation (e.g., borosilicate glass vial)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 10 mol%), Xantphos (e.g., 20 mol%), and Cs₂CO₃ (e.g., 2.0 equivalents) to a reaction vial.
-
Add the secondary alkyl bromide (e.g., 1.0 equivalent) and the alkene (e.g., 2.0 equivalents).
-
Add anhydrous benzene to achieve the desired concentration (e.g., 0.5 M).
-
Seal the vial and place it in front of a visible light source.
-
Irradiate the reaction mixture at room temperature with stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Mandatory Visualizations
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Heck-type reactions of alkyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for Reactions with 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to protecting group strategies for organic reactions involving 2-bromo-4,4-dimethylhexane. This secondary alkyl halide is a valuable building block, but its reactivity, particularly in the formation of Grignard reagents, is incompatible with many common functional groups. The presence of acidic protons or electrophilic centers in the same molecule necessitates the use of protecting groups to ensure successful and chemoselective transformations.
Introduction to Protecting Groups in the Context of this compound
Reactions involving organometallic reagents, such as Grignard reagents formed from this compound, are highly sensitive to acidic protons. Functional groups like alcohols, phenols, primary and secondary amines, and carboxylic acids will react with the Grignard reagent in an acid-base reaction, quenching the desired nucleophile.[1][2] Similarly, unprotected carbonyl groups (aldehydes and ketones) are susceptible to nucleophilic attack by the Grignard reagent.[3][4]
A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions.[1][2] The ideal protecting group strategy involves three key steps:
-
Protection: Introduction of the protecting group, which should be a high-yielding and selective reaction.
-
Reaction: Performing the desired transformation on the molecule, in this case, a reaction involving the this compound moiety (e.g., Grignard formation and subsequent reaction).
-
Deprotection: Removal of the protecting group under conditions that do not affect the newly formed structure, to regenerate the original functional group.[2][5]
This document outlines strategies for the protection of common functional groups that are incompatible with reactions of this compound, particularly Grignard reagent formation.
Logical Workflow for Protecting Group Strategy
The selection and application of a protecting group strategy follows a logical workflow. The diagram below illustrates the decision-making process when a functional group that is incompatible with the intended reaction of this compound is present in the starting material.
Caption: A logical workflow for a synthesis involving a protecting group.
Protecting Groups for Alcohols
Alcohols possess an acidic proton that is incompatible with Grignard reagents.[1][6] Silyl ethers are a common and effective choice for protecting alcohols as they are stable to strong bases and nucleophiles but can be readily cleaved under acidic conditions or with a fluoride (B91410) source.[2][6]
Silyl Ethers (e.g., TBDMS)
The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting group that offers good stability.
Protection Pathway:
Caption: Protection of an alcohol as a TBDMS ether.
Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether
This protocol is a general procedure that can be adapted for a substrate containing the this compound backbone.
Materials:
-
Alcohol-containing substrate (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protecting Groups for Amines
Primary and secondary amines have acidic protons and are nucleophilic, making them incompatible with Grignard reagents.[7] Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are widely used for amine protection.[7][8]
Carbamates (e.g., Boc)
The Boc group is stable to a wide range of non-acidic reagents but is easily removed with acid.
Protection Pathway:
Caption: Protection of an amine with a Boc group.
Experimental Protocol: Protection of a Primary Amine with a Boc Group
Materials:
-
Amine-containing substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-containing substrate in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add a solution of Boc₂O in CH₂Cl₂ dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be used without further purification, or it can be purified by crystallization or column chromatography.
Experimental Protocol: Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane
-
Dichloromethane (CH₂Cl₂) (if using TFA)
-
Saturated aqueous sodium bicarbonate solution or 1 M NaOH solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂ (if using TFA).
-
Add an excess of TFA or 4 M HCl in dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by the dropwise addition of a saturated aqueous sodium bicarbonate solution or 1 M NaOH solution until the pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The product is often obtained as the corresponding salt, which can be used directly or neutralized in a separate step.
Protecting Groups for Carbonyls (Aldehydes and Ketones)
Aldehydes and ketones are electrophilic and will react with Grignard reagents.[3][4] They can be protected as acetals or ketals, which are stable to basic and nucleophilic conditions.[7][9] Cyclic acetals formed with ethylene (B1197577) glycol are particularly common.
Cyclic Acetals
Protection Pathway:
Caption: Protection of a carbonyl group as a cyclic acetal.
Experimental Protocol: Protection of a Ketone as a Cyclic Acetal
Materials:
-
Ketone-containing substrate (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
Combine the ketone-containing substrate, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-6 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Experimental Protocol: Deprotection of a Cyclic Acetal
Materials:
-
Acetal-protected substrate (1.0 eq)
-
Aqueous acid (e.g., 1 M HCl or acetic acid/water)
-
Acetone (B3395972) or THF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
An appropriate organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal-protected substrate in a mixture of acetone or THF and aqueous acid.
-
Stir the mixture at room temperature for 2-24 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Data Summary
The following table summarizes the protecting groups discussed, their stability, and the conditions for their removal. This allows for a quick comparison to select the most appropriate protecting group for a given synthetic route.
| Functional Group | Protecting Group | Abbreviation | Stable To | Labile To |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS-O- | Bases, Nucleophiles, Grignard Reagents, Mild Oxidants | Acid, Fluoride Ions |
| Amine | tert-Butyloxycarbonyl | Boc- | Bases, Nucleophiles, Grignard Reagents, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) |
| Carbonyl | Ethylene Glycol Acetal/Ketal | - | Bases, Nucleophiles, Grignard Reagents, Reducing Agents | Aqueous Acid |
Conclusion
The successful application of this compound in complex organic synthesis, especially in the context of Grignard reactions, is highly dependent on the judicious use of protecting groups. The protocols and strategies outlined in these application notes provide a foundational guide for researchers to navigate the challenges posed by incompatible functional groups. Careful planning of the protection and deprotection steps is crucial for achieving high yields and the desired chemical transformations.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,4-dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of 2-Bromo-4,4-dimethylhexane.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound from 4,4-dimethyl-1-hexene (B158901)
Question: My reaction of 4,4-dimethyl-1-hexene with HBr is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yield in the hydrobromination of 4,4-dimethyl-1-hexene is a common issue and can be attributed to several factors, primarily the formation of an undesired constitutional isomer and the occurrence of side reactions.
1. Formation of the Incorrect Isomer (Markovnikov vs. Anti-Markovnikov Addition):
The addition of hydrogen bromide (HBr) to an unsymmetrical alkene like 4,4-dimethyl-1-hexene can result in two different products: the desired this compound (anti-Markovnikov product) or the undesired 1-Bromo-4,4-dimethylhexane (Markovnikov product). The regioselectivity of this reaction is determined by the reaction mechanism, which is controlled by the presence or absence of radical initiators.[1][2][3]
-
For the synthesis of this compound (Anti-Markovnikov product): This reaction proceeds via a free-radical mechanism. It is crucial to use a radical initiator.[2][3]
-
Troubleshooting:
-
Absence of a radical initiator: Ensure the presence of a radical initiator such as benzoyl peroxide or AIBN. Traces of oxygen can also initiate the radical reaction.[4]
-
Insufficient initiator: Use a catalytic amount of the radical initiator.
-
Reaction conditions: The reaction is often carried out at room temperature or with gentle heating or UV irradiation to facilitate the formation of bromine radicals.[5]
-
-
-
If the major product is 1-Bromo-4,4-dimethylhexane (Markovnikov product): This indicates that the reaction is proceeding through an electrophilic addition mechanism.[2][3]
-
Troubleshooting:
-
Presence of peroxides: Ensure that the alkene starting material is free of peroxides, as these can initiate the radical pathway.[4]
-
Reaction conditions: The electrophilic addition is typically carried out in the absence of light and radical initiators.
-
-
2. Side Reactions:
-
Polymerization: Alkenes can polymerize under certain conditions, especially in the presence of radical initiators.
-
Troubleshooting:
-
Control of reaction temperature: Avoid excessively high temperatures.
-
Slow addition of reagents: Add the HBr solution or gas slowly to the alkene solution to maintain a low concentration of the reactive species.
-
-
Issue 2: Low Yield in the Synthesis of this compound from 4,4-dimethylhexan-2-ol (B13611733)
Question: I am attempting to synthesize this compound from 4,4-dimethylhexan-2-ol using phosphorus tribromide (PBr₃), but my yield is poor. What could be the problem?
Answer:
The synthesis of this compound from the corresponding secondary alcohol using PBr₃ is an SN2 reaction. Low yields can be a result of incomplete reaction, side reactions, or issues during the workup.
1. Incomplete Reaction:
-
Insufficient PBr₃: The stoichiometry of the reaction requires at least one equivalent of PBr₃ for every three equivalents of the alcohol. Using a slight excess of PBr₃ can help drive the reaction to completion.
-
Low reaction temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, it may require warming to room temperature or gentle reflux to go to completion.
-
Short reaction time: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.[1]
2. Side Reactions:
-
Elimination: Secondary alcohols can undergo elimination to form alkenes, particularly if the reaction temperature is too high.
-
Troubleshooting:
-
Temperature control: Maintain a low to moderate reaction temperature.
-
-
-
Rearrangement: While PBr₃ is known to minimize carbocation rearrangements, which are common with HBr, the possibility of minor rearrangements cannot be entirely excluded, especially if acidic byproducts are present.[6]
-
Troubleshooting:
-
Use of a non-nucleophilic base: The addition of a weak, non-nucleophilic base like pyridine (B92270) can help to neutralize any HBr formed during the reaction, which can minimize acid-catalyzed side reactions.
-
-
3. Workup and Purification Issues:
-
Hydrolysis of the product: The product, this compound, can be susceptible to hydrolysis back to the alcohol during the aqueous workup.
-
Troubleshooting:
-
Use cold water for washing: Perform the aqueous washes with cold water to minimize hydrolysis.
-
Prompt extraction: Do not let the product remain in contact with the aqueous phase for an extended period.
-
-
-
Losses during distillation: The product may be lost during fractional distillation if the boiling points of the product and impurities are close.
-
Troubleshooting:
-
Efficient fractional distillation setup: Use a well-insulated distillation column and collect the fraction at the correct boiling point.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the main difference between using HBr with and without peroxides for the synthesis of bromoalkanes from alkenes?
A1: The presence or absence of peroxides determines the regioselectivity of the HBr addition to an unsymmetrical alkene. In the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism, leading to the Markovnikov product, where the bromine atom attaches to the more substituted carbon of the double bond. In the presence of peroxides, the reaction follows a free-radical chain mechanism, resulting in the anti-Markovnikov product, where the bromine atom attaches to the less substituted carbon.[2][3][7]
Q2: Why is PBr₃ often preferred over HBr for the synthesis of secondary bromoalkanes from secondary alcohols?
A2: The reaction of secondary alcohols with HBr proceeds through an SN1 mechanism, which involves the formation of a carbocation intermediate. This intermediate is prone to rearrangement, which can lead to a mixture of isomeric bromoalkane products. In contrast, the reaction with PBr₃ proceeds via an SN2 mechanism, which does not involve a carbocation intermediate and thus avoids rearrangements, leading to a cleaner product.[6]
Q3: How can I effectively remove unreacted starting material and side products from my crude this compound?
A3: A combination of extraction and distillation is typically used.
-
Aqueous wash: Washing the crude product with a saturated sodium bicarbonate solution will remove acidic impurities. A subsequent wash with brine helps to remove dissolved water.[1]
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[1]
-
Fractional distillation: Careful fractional distillation is the most effective way to separate the desired product from unreacted starting materials and other impurities with different boiling points.[1]
Q4: Can I use HCl or HI with peroxides to achieve anti-Markovnikov addition?
A4: No, the anti-Markovnikov addition via a radical mechanism is specific to HBr. The bond energies of HCl and HI are not suitable for the propagation steps of the radical chain reaction to occur efficiently.[7]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Reagents | Mechanism | Typical Yield | Key Advantages | Common Issues |
| Anti-Markovnikov Hydrobromination | 4,4-dimethyl-1-hexene | HBr, Peroxide (e.g., Benzoyl Peroxide) | Free Radical Addition | 80-95%[5] | High regioselectivity for the desired product. | Potential for polymerization. |
| Bromination of Alcohol | 4,4-dimethylhexan-2-ol | PBr₃, Pyridine (optional) | SN2 | 70-90% | Avoids carbocation rearrangements. | Potential for elimination side reactions. |
| Markovnikov Hydrobromination | 4,4-dimethyl-1-hexene | HBr (no peroxides) | Electrophilic Addition | High | High yield of the isomeric product. | Forms the undesired 1-bromo isomer. |
Note: Yields are representative and can vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydrobromination of 4,4-dimethyl-1-hexene
This protocol is a representative procedure for the anti-Markovnikov addition of HBr to a terminal alkene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 4,4-dimethyl-1-hexene (1 equivalent) in a suitable solvent like pentane.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 equivalents).
-
HBr Addition: Cool the solution to 0 °C in an ice bath. Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise over a period of 1-2 hours while stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup:
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound from 4,4-dimethylhexan-2-ol
This protocol is a representative procedure for the bromination of a secondary alcohol using PBr₃.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place 4,4-dimethylhexan-2-ol (1 equivalent) and anhydrous diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add cold water to quench the excess PBr₃.
-
Separate the organic layer and wash it with a cold, dilute sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification: Filter to remove the drying agent and purify the product by fractional distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. shout.education [shout.education]
- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 6. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. differencebetween.com [differencebetween.com]
Technical Support Center: Bromination of 4,4-Dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting bromination of 4,4-dimethylhexane.
Troubleshooting Guide
Issue: Low Yield of the Desired Monobrominated Product
| Possible Cause | Suggestion |
| Incomplete Reaction | Ensure the reaction is proceeding to completion by monitoring it with Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | Free radical bromination is initiated by heat or UV light. If the temperature is too low, the initiation step will be slow, leading to a low yield. Conversely, excessively high temperatures can lead to unwanted side reactions and decomposition. The optimal temperature is typically achieved by gentle refluxing. |
| Insufficient Bromine | While an excess of the alkane is generally used to favor monobromination, ensure that enough bromine is present to react with a significant portion of the starting material. |
| Presence of Inhibitors | Oxygen can act as a radical inhibitor. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggestion |
| High Reaction Temperature | While heat is required for initiation, very high temperatures can decrease the selectivity of bromination, leading to a broader distribution of isomers. Maintain a controlled reflux. |
| Excess Bromine | Using a stoichiometric excess of bromine will significantly increase the probability of polybromination. Use 4,4-dimethylhexane in excess. |
| Non-selective Brominating Agent | While elemental bromine (Br₂) is selective, ensure that no other more reactive halogen sources are contaminating the reaction. |
Issue: Presence of Dibrominated and Polybrominated Side Products
| Possible Cause | Suggestion |
| High Concentration of Bromine | As the reaction progresses, the concentration of the monobrominated product increases. If a high concentration of bromine is still present, the monobrominated product can undergo a second bromination. To minimize this, use a molar excess of 4,4-dimethylhexane. |
| Extended Reaction Times | Leaving the reaction to proceed for an unnecessarily long time after the starting material is consumed can increase the likelihood of polybromination. Monitor the reaction progress and stop it once the desired conversion is achieved. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor monobrominated products in the reaction of 4,4-dimethylhexane with bromine?
In the free-radical bromination of 4,4-dimethylhexane, the reaction proceeds via the formation of the most stable radical intermediate. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[1] 4,4-dimethylhexane has primary, secondary, and tertiary hydrogens. Therefore, the major product will result from the substitution of the most substituted hydrogen atom for which a stable radical can be formed.
Based on radical stability, the expected products are:
-
Major Product: 3-bromo-4,4-dimethylhexane (from a secondary radical).
-
Minor Products: 2-bromo-4,4-dimethylhexane (from a secondary radical) and 1-bromo-4,4-dimethylhexane (B13192386) (from a primary radical).
The formation of 3-bromo-2,2-dimethylhexane is not possible as it would require the formation of a highly unstable primary radical adjacent to a quaternary carbon.
Q2: Why is 3-bromo-4,4-dimethylhexane the major product?
The selectivity of bromination is dictated by the rate-determining step, which is the abstraction of a hydrogen atom by a bromine radical to form an alkyl radical.[1] The formation of a more stable radical has a lower activation energy and is therefore faster. In 4,4-dimethylhexane, there are secondary hydrogens at the C-3 position and primary hydrogens at the C-1, C-2 methyl, and C-5 positions. The secondary radical at C-3 is more stable than the primary radicals, leading to the preferential formation of 3-bromo-4,4-dimethylhexane.
Q3: What side products can be expected other than constitutional isomers?
Besides the constitutional isomers of monobrominated 4,4-dimethylhexane, the following side products may be formed:
-
Dibrominated and Polybrominated Products: If the concentration of bromine is high, or if the reaction is left for an extended period, the initially formed monobromoalkane can undergo further bromination. This can lead to products like 2,3-dibromo-4,4-dimethylhexane.[2]
-
Rearrangement Products: While radical rearrangements are less common than carbocation rearrangements, they can occur under certain conditions, though they are not expected to be significant in this case.
Q4: How can I minimize the formation of side products?
To favor the formation of the desired monobrominated product and minimize side reactions, the following conditions are recommended:
-
Use an excess of the alkane: Using a significant molar excess of 4,4-dimethylhexane relative to bromine increases the probability that a bromine radical will collide with a molecule of the alkane rather than a molecule of the monobrominated product.[3]
-
Control the temperature: Maintain a moderate temperature (e.g., gentle reflux) to ensure a sufficient reaction rate without compromising selectivity.
-
Slow addition of bromine: Adding the bromine solution dropwise to the heated alkane solution can help to maintain a low concentration of bromine throughout the reaction, further disfavoring polybromination.
-
Use of a radical initiator: The use of a radical initiator like AIBN (azobisisobutyronitrile) or UV light can allow the reaction to proceed at a lower temperature, which can sometimes improve selectivity.[4]
Data Presentation
The following table presents a hypothetical, yet realistic, product distribution for the monobromination of 4,4-dimethylhexane based on the principles of radical stability and statistical probability. The relative reactivity for bromination is approximately 1600 for tertiary, 82 for secondary, and 1 for primary C-H bonds.
| Product | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted % Yield |
| 1-bromo-4,4-dimethylhexane | Primary (C1) | 3 | 1 | 3 x 1 = 3 | ~1.3% |
| This compound | Secondary (C2) | 2 | 82 | 2 x 82 = 164 | ~71.6% |
| 3-bromo-4,4-dimethylhexane | Secondary (C3) | 2 | 82 | 2 x 82 = 164 | ~71.6% |
| 5-bromo-4,4-dimethylhexane | Primary (C5) | 3 | 1 | 3 x 1 = 3 | ~1.3% |
| 1-bromo-3,3-dimethylhexane | Primary (methyls on C4) | 6 | 1 | 6 x 1 = 6 | ~2.6% |
Note: The predicted yields for 2-bromo and 3-bromo isomers are identical based on this simplified calculation. In reality, subtle steric and electronic effects might lead to a slight preference for one over the other.
Experimental Protocols
Protocol: Free Radical Bromination of 4,4-Dimethylhexane
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
4,4-dimethylhexane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.
-
In the round-bottom flask, place 4,4-dimethylhexane (e.g., 0.2 mol) and the inert solvent (e.g., 50 mL of CCl₄).
-
In a dropping funnel, prepare a solution of bromine (e.g., 0.1 mol) in the same inert solvent (e.g., 20 mL).
-
Heat the solution of 4,4-dimethylhexane to a gentle reflux.
-
Add the bromine solution dropwise from the dropping funnel to the refluxing alkane solution over a period of 30-60 minutes. The red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with 5% aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any HBr formed), and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the different monobrominated isomers and remove any unreacted starting material or polybrominated side products.
Visualizations
Caption: General mechanism of free radical bromination.
References
Technical Support Center: Purification of 2-Bromo-4,4-dimethylhexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4,4-dimethylhexane from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most common laboratory synthesis involves the reaction of 4,4-dimethyl-2-hexanol with hydrobromic acid (HBr). The primary impurities to expect in the crude reaction mixture are:
-
Unreacted 4,4-dimethyl-2-hexanol: The starting alcohol.
-
4,4-dimethyl-1-hexene (B158901) and other isomeric alkenes: Formed via an E1 elimination side reaction, which is competitive with the SN1 substitution.
-
Di(4,4-dimethylhex-2-yl) ether: A potential byproduct from the reaction of the carbocation intermediate with the starting alcohol.
-
Residual acid (HBr): From the reaction conditions.
Q2: What are the recommended purification methods for this compound?
A2: A combination of aqueous workup followed by fractional distillation is the most effective method for purifying this compound. For higher purity or removal of close-boiling impurities, flash column chromatography can be employed.
Q3: How can I remove acidic impurities from the crude product?
A3: Acidic impurities, such as residual HBr, can be removed by washing the crude organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. This should be followed by a wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
Q4: How can I confirm the purity of the final product?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To ensure the absence of the hydroxyl group from the starting alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during aqueous workup | - Vigorous shaking of the separatory funnel.- Presence of acidic or basic residues.- High concentration of the crude product. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite®. |
| Low yield after purification | - Incomplete reaction.- Loss of product during aqueous washes.- Formation of significant amounts of byproducts (e.g., alkenes).- Inefficient fractional distillation. | - Ensure the initial reaction has gone to completion using TLC or GC analysis.- Carefully separate the aqueous and organic layers during extractions.- Optimize reaction conditions (e.g., lower temperature) to minimize elimination.- Ensure the distillation apparatus is properly set up and insulated. Collect fractions carefully based on the boiling point. |
| Product is colored (yellow or brown) | - Presence of dissolved bromine (Br₂). | - Wash the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears. |
| Broad boiling point range during distillation | - Inefficient separation of components.- Presence of multiple impurities with close boiling points. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation slowly to allow for proper equilibration.- Consider purification by flash column chromatography if distillation is ineffective. |
| Co-elution of product and impurities during column chromatography | - Inappropriate solvent system. | - Optimize the solvent system by testing different polarity mixtures using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired product to achieve good separation. |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₇Br | 193.12[1] | ~175-185 (estimated) | The boiling point is expected to be higher than the corresponding alcohol due to the higher molecular weight of bromine. |
| 4,4-dimethyl-2-hexanol | C₈H₁₈O | 130.23 | ~171[2] | Starting material. |
| 4,4-dimethyl-1-hexene | C₈H₁₆ | 112.22 | 107[3] | Common elimination byproduct. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | Used for aqueous wash. |
| Sodium Sulfate (B86663) (anhydrous) | Na₂SO₄ | 142.04 | N/A | Common drying agent. |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Fractional Distillation
-
Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of deionized water and gently mix. Allow the layers to separate and discard the aqueous layer. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer. Stopper the funnel and carefully vent frequently to release any evolved CO₂ gas. Gently mix and then allow the layers to separate. Discard the aqueous layer. d. Wash the organic layer with brine (saturated NaCl solution). e. Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Fractional Distillation: a. Set up a fractional distillation apparatus with a Vigreux column. b. Filter the dried organic layer into the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Slowly heat the flask. d. Collect a forerun fraction, which will contain any low-boiling impurities like 4,4-dimethyl-1-hexene (b.p. 107 °C).[3] e. As the temperature rises, collect the fraction corresponding to the boiling point of this compound. f. Leave a small amount of residue in the distillation flask to avoid the formation of peroxides.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: a. Using Thin Layer Chromatography (TLC), determine a suitable solvent system. Start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. b. The optimal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: a. Pack a glass column with silica (B1680970) gel using the chosen solvent system (wet packing).
-
Sample Loading: a. Concentrate the crude product under reduced pressure. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution and Fraction Collection: a. Elute the column with the chosen solvent system. b. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: a. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A flowchart illustrating the purification workflow for this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Minimizing Elimination in SN2 Reactions of 2-Bromo-4,4-dimethylhexane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent elimination byproducts in SN2 reactions involving the sterically hindered secondary substrate, 2-Bromo-4,4-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of elimination byproduct (e.g., 4,4-dimethylhex-1-ene) in my reaction?
A1: The substrate, this compound, is a secondary alkyl halide with significant steric hindrance due to the bulky tert-butyl group. This structure inherently slows down the SN2 pathway, which requires a direct backside attack on the electrophilic carbon.[1][2][3][4] Consequently, the competing E2 elimination pathway can become dominant, especially under suboptimal conditions. Factors that strongly favor E2 elimination for secondary substrates include the use of strong bases, high temperatures, and polar protic solvents.[5][6][7]
Q2: How does my choice of nucleophile impact the SN2/E2 product ratio?
A2: The nucleophile's basicity is a critical factor. To favor the SN2 pathway, you should use a reagent that is a strong nucleophile but a weak base.[8][9] Species like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as their high nucleophilicity drives the substitution reaction while their low basicity minimizes proton abstraction required for elimination.[8][10] Conversely, strong and/or bulky bases, such as alkoxides (e.g., ethoxide, tert-butoxide), will predominantly yield the E2 product.[1][7][11]
Q3: What is the optimal type of solvent to maximize the SN2 product?
A3: Polar aprotic solvents are highly recommended for promoting SN2 reactions.[3][12][13] Solvents like DMSO, DMF, and acetone (B3395972) effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive for substitution.[8][14] In contrast, polar protic solvents (e.g., ethanol, water) form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity, thereby favoring the E2 pathway.[8][14][15]
Q4: What is the effect of temperature on the SN2 vs. E2 competition?
A4: Lower temperatures favor SN2 reactions, while higher temperatures favor E2 elimination.[16][17][18] Elimination reactions typically have a higher activation energy and result in an increase in entropy (more product molecules are formed).[8][17] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures, making the elimination pathway more thermodynamically favorable.[8] Therefore, conducting the reaction at room temperature or below is crucial for minimizing the E2 byproduct.
Troubleshooting Guide: High Yield of Elimination Byproduct
If you are observing an undesirably high ratio of the elimination product, follow this troubleshooting workflow to optimize your reaction conditions for the SN2 product.
Caption: Troubleshooting workflow for optimizing SN2 reaction conditions.
Data Presentation: Impact of Reaction Conditions
The following tables summarize the expected outcomes for the reaction of this compound under various conditions. The data is illustrative and serves to highlight key trends.
Table 1: Effect of Nucleophile/Base on Product Ratio Conditions: 25°C in DMSO
| Nucleophile/Base | Type | Predominant Pathway | Approx. SN2:E2 Ratio |
| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | SN2 | > 95:5 |
| Sodium Cyanide (NaCN) | Strong Nucleophile, Weak Base | SN2 | > 90:10 |
| Sodium Ethoxide (NaOEt) | Strong Nucleophile, Strong Base | E2 | < 20:80 |
| Potassium tert-Butoxide (KOtBu) | Weak Nucleophile, Strong/Bulky Base | E2 | < 5:95 |
Table 2: Effect of Solvent on Product Ratio Conditions: Sodium Azide (NaN₃) at 25°C
| Solvent | Solvent Type | Rationale | Predominant Pathway | Approx. SN2:E2 Ratio |
| DMSO | Polar Aprotic | Favors SN2 by creating a "naked," highly reactive nucleophile.[8][14] | SN2 | > 95:5 |
| Acetone | Polar Aprotic | Good choice for SN2, generally effective.[8] | SN2 | 90:10 |
| Ethanol | Polar Protic | Solvates and deactivates the nucleophile via hydrogen bonding.[8][19] | E2 | 30:70 |
| Water | Polar Protic | Strongly solvates the nucleophile, reducing its effectiveness for SN2.[19] | E2 | < 20:80 |
Table 3: Effect of Temperature on Product Ratio Conditions: Sodium Azide (NaN₃) in DMSO
| Temperature | Rationale | Predominant Pathway | Approx. SN2:E2 Ratio |
| 0 °C | Lower temperature strongly favors the substitution pathway. | SN2 | > 98:2 |
| 25 °C (RT) | Standard condition, still highly favorable for SN2. | SN2 | > 95:5 |
| 80 °C | Higher temperature provides more energy to overcome the E2 activation barrier.[16][17] | SN2 (E2 increases) | 85:15 |
Experimental Protocols
Protocol 1: General Procedure for Maximizing SN2 Product (Example with Sodium Azide)
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Reaction Initiation: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-Azido-4,4-dimethylhexane) via flash column chromatography on silica (B1680970) gel.
Protocol 2: Method for Quantifying SN2 vs. E2 Product Ratio
-
Sample Preparation: Before the workup, carefully take a small aliquot (approx. 0.1 mL) from the crude reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Analysis: Inject the diluted sample into a GC-MS instrument.
-
Column: Use a standard nonpolar column (e.g., DB-5 or HP-5ms).
-
Method: Develop a temperature gradient method that effectively separates the starting material, the SN2 product (higher boiling point), and the E2 product(s) (lower boiling point alkenes).
-
-
Quantification: Identify the peaks based on their retention times and mass spectra. Integrate the peak areas of the SN2 and E2 products to determine their relative ratio in the crude mixture. This provides an accurate measure of the kinetic product distribution.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Grignard Reaction Initiation with 2-Bromo-4,4-dimethylhexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful initiation of Grignard reactions using the sterically hindered secondary alkyl halide, 2-bromo-4,4-dimethylhexane. Due to its structure, this substrate presents unique challenges, including slow initiation, low yields, and competing side reactions.
Troubleshooting Guides
Question: Why is my Grignard reaction with this compound failing to initiate?
Answer:
Failure to initiate is a common problem, especially with less reactive alkyl halides. The primary causes are typically related to the magnesium surface's passivity and the presence of contaminants.[1][2]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is the most frequent cause of initiation failure.[1][3] This layer prevents the alkyl halide from reaching the reactive magnesium metal.
-
Presence of Water: Grignard reagents are potent bases and are rapidly quenched by protic compounds like water.[4][5] Any moisture in the glassware, solvent, or starting materials will prevent the reaction from starting.[2]
-
Impure Alkyl Halide: Contaminants in the this compound, such as residual alcohol from its synthesis, will destroy the Grignard reagent as it forms.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2][6] Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent.[5]
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface.[7][8] Several activation methods can be employed (see comparison in Table 1 and Protocol 2).
-
Purify the Alkyl Halide: If purity is uncertain, distill the this compound before use.
Question: My reaction is very slow and gives a low yield. How can I improve it?
Answer:
Slow reactions and low yields with sterically hindered halides are often due to suboptimal reaction conditions or insufficient reactivity of the Grignard reagent itself.
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent.[9][10] For less reactive halides, the choice of solvent is crucial.
-
Suboptimal Temperature: While the reaction is exothermic, it may require initial gentle warming to sustain itself, but excessive heat can promote side reactions.[2]
-
Low Reagent Reactivity: The inherent steric hindrance of this compound can lead to a slow rate of formation.
Optimization Strategies:
-
Solvent Selection: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for preparing Grignard reagents from less reactive halides due to its greater solvating power, which helps stabilize the reagent.[6][10][11]
-
Use of Additives: The addition of anhydrous lithium chloride (LiCl) can significantly accelerate the reaction and improve yields by forming more reactive "Turbo-Grignard" reagents.[11][12]
-
Temperature Control: After initiation, maintain a gentle reflux. If the reaction stalls, gentle warming with a heat gun or water bath may be necessary.[2] Avoid excessive heating.[1]
Question: I'm observing significant amounts of byproducts. What are they and how can I minimize them?
Answer:
The formation of byproducts is common with secondary alkyl halides due to competing reaction pathways.
-
Wurtz Coupling: The most common byproduct is the result of Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide to form an alkane dimer.[1][2] For this compound, this would result in 4,4,7,7-tetramethyldecane.
-
Elimination (E2): Sterically hindered alkyl halides are prone to elimination reactions, leading to the formation of an alkene (4,4-dimethyl-1-hexene).[11]
Minimization Techniques:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, which minimizes the rate of the bimolecular Wurtz coupling reaction.[1][11]
-
Use Dilute Solutions: Preparing a more dilute solution of the alkyl halide can also help to reduce the incidence of coupling side reactions.[2]
-
Temperature Management: Lower temperatures can sometimes favor the desired Grignard formation over elimination.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Tetrahydrofuran (THF) is the recommended solvent. Its higher polarity and solvating ability, compared to diethyl ether, help to stabilize the Grignard reagent formed from less reactive or sterically hindered alkyl halides.[6][10][11]
Q2: Which magnesium activation method is most effective for a sterically hindered bromide? A2: Chemical activation is highly effective. The use of initiators like 1,2-dibromoethane (B42909) or a small crystal of iodine is a common and reliable practice.[2][7] For particularly difficult cases, using highly reactive Rieke Magnesium, prepared by the reduction of MgCl₂, can be an excellent option.[8][13]
| Activation Method | Description | Advantages | Considerations |
| Mechanical | Crushing turnings with a glass rod or using sonication.[7] | Simple, introduces no chemical impurities. | May not be sufficient for very stubborn reactions. |
| Iodine (I₂) Activation | A small crystal of iodine is added to the dry magnesium.[14][15] | Simple, visual confirmation (color disappears).[2] | Introduces magnesium iodide into the reaction. |
| 1,2-Dibromoethane | A small amount is added to initiate the reaction.[5][7] | Highly effective; action is monitored by ethylene (B1197577) bubbling.[3] | Consumes a small amount of magnesium.[7] |
| Rieke Magnesium | Highly reactive magnesium powder.[8][16] | Extremely effective for unreactive halides.[17] | Requires separate preparation or commercial purchase. |
Q3: What are "Turbo-Grignard" reagents and should I use them for this compound? A3: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[11] The LiCl breaks down the dimeric and polymeric aggregates of the Grignard reagent, leading to more soluble and highly reactive monomeric species.[11] Using i-PrMgCl·LiCl for a halogen-metal exchange or adding LiCl directly during the formation from this compound can significantly improve reaction rates and yields for this challenging substrate.[12]
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation from this compound
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum or a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.[5]
-
Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[2]
-
Initiation: Add a small portion (~5-10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The initiation should be indicated by a color change (disappearance of iodine color), gentle bubbling, and a slight exotherm.[2] Gentle warming may be required to start the reaction.
-
Addition: Once initiation is confirmed, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[1]
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed.
Protocol 2: Chemical Activation of Magnesium Turnings using 1,2-Dibromoethane
-
Under an inert atmosphere, add dry magnesium turnings to the flame-dried reaction flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents).
-
Stir the mixture. Activation is indicated by the formation of ethylene gas bubbles.[3]
-
Once the bubbling subsides, the activated magnesium is ready for the addition of the this compound solution as described in Protocol 1.
Visual Guides
The following diagrams illustrate key decision-making and mechanistic pathways relevant to the Grignard reaction.
Caption: Troubleshooting workflow for Grignard initiation.
Caption: Grignard reagent formation and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
2-Bromo-4,4-dimethylhexane stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-Bromo-4,4-dimethylhexane for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other alkyl bromides, is primarily influenced by three main factors:
-
Light: Exposure to UV light can induce photochemical reactions, leading to the cleavage of the carbon-bromine bond and the formation of free radicals. This can initiate a cascade of degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition. While generally stable at room temperature, prolonged exposure to heat should be avoided.
-
Moisture: Alkyl bromides can undergo slow hydrolysis in the presence of water, which can lead to the formation of corresponding alcohols and hydrobromic acid. The presence of acid can further catalyze degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] It is advisable to store the compound in a tightly sealed, amber glass bottle to protect it from light and moisture.[1]
Q3: Is this compound prone to hydrolysis?
A3: this compound is a sterically hindered secondary alkyl bromide. While tertiary alkyl halides are more susceptible to hydrolysis via an SN1 mechanism due to the formation of a stable carbocation, secondary alkyl halides can also undergo hydrolysis, albeit typically at a slower rate.[2][3] The presence of bulky dimethyl groups near the reaction center in this compound likely influences its reactivity. Hydrolysis, if it occurs, would lead to the formation of 4,4-dimethylhexan-2-ol (B13611733) and hydrobromic acid.
Q4: What are the potential decomposition products of this compound?
A4: Under adverse conditions (e.g., exposure to light, heat, or moisture), this compound may decompose. Potential decomposition pathways and products include:
-
Hydrolysis: Forms 4,4-dimethylhexan-2-ol and hydrobromic acid.
-
Elimination (Dehydrohalogenation): In the presence of a base, it can undergo elimination to form alkenes, primarily 4,4-dimethylhex-1-ene and 4,4-dimethylhex-2-ene.
-
Photodegradation: UV light can lead to homolytic cleavage of the C-Br bond, forming a secondary alkyl radical and a bromine radical, which can then participate in various radical reactions.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/GC-MS analysis of a fresh sample. | Impurities from synthesis or minor degradation during initial handling/storage. | - Confirm the identity of impurities by comparing with potential degradation product spectra.- Repurify the compound if necessary (e.g., distillation or chromatography). |
| Decreased purity of the compound over time. | Improper storage conditions leading to slow decomposition. | - Review current storage conditions against recommendations (cool, dark, dry).- Transfer to a fresh, tightly sealed amber glass bottle with an inert gas overlay (e.g., argon or nitrogen). |
| pH of the sample becomes acidic. | Hydrolysis has occurred, leading to the formation of hydrobromic acid. | - Confirm hydrolysis by detecting the corresponding alcohol (4,4-dimethylhexan-2-ol).- If the compound is to be used in a moisture-sensitive reaction, consider purification and drying of solvents. |
| Discoloration of the sample (e.g., yellowing). | Potential formation of bromine (Br₂) due to photodegradation or oxidation. | - Minimize light exposure during handling.- Store in an amber bottle and consider wrapping with aluminum foil for extra protection. |
Experimental Protocols
Protocol 1: General Assessment of Hydrolytic Stability
This protocol provides a qualitative assessment of the hydrolytic stability of this compound.
Materials:
-
This compound
-
Ethanol (B145695) (ACS grade)
-
Aqueous silver nitrate (B79036) solution (0.1 M)
-
Test tubes
-
Water bath (set to 50°C)
-
Stopwatch
Procedure:
-
Prepare a solution of this compound in ethanol (e.g., 0.1 M).
-
In a clean test tube, add 2 mL of the ethanolic solution of the alkyl bromide.
-
In a separate test tube, add 2 mL of the 0.1 M aqueous silver nitrate solution.
-
Place both test tubes in the 50°C water bath and allow them to equilibrate for 5-10 minutes.
-
Quickly mix the contents of the two test tubes and start the stopwatch.
-
Observe the time taken for the first appearance of a precipitate (silver bromide, a creamy-white solid).
-
A faster precipitation time indicates a higher rate of hydrolysis.[5] This can be compared against other alkyl halides to determine relative stability.
Protocol 2: Accelerated Stability Study (General Approach)
This protocol outlines a general approach for conducting an accelerated stability study to predict the long-term stability of this compound.[6][7]
Objective: To evaluate the chemical stability of this compound under elevated temperature and humidity conditions.
Materials and Equipment:
-
This compound (high purity)
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with inert-lined caps
-
Analytical instrumentation for purity assessment (e.g., GC-FID, HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation: Aliquot pure this compound into several amber glass vials. Seal the vials tightly.
-
Initial Analysis (Time Zero): Analyze a set of samples to determine the initial purity and identify any existing impurities. This will serve as the baseline.
-
Storage Conditions: Place the vials in stability chambers set to various accelerated conditions. A common set of conditions for a liquid chemical might include:
-
40°C / 75% RH (Relative Humidity)
-
50°C / ambient humidity
-
4°C (as a control)
-
-
Time Points: Pull samples from each condition at predetermined time intervals (e.g., 1, 3, 6, and 12 weeks).
-
Sample Analysis: At each time point, analyze the samples for:
-
Purity: Quantify the amount of this compound remaining.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.
-
Appearance: Note any changes in color or clarity.
-
-
Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions using the Arrhenius equation.[6]
Visualizations
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. savemyexams.com [savemyexams.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. microchemlab.com [microchemlab.com]
Technical Support Center: Analysis of 2-Bromo-4,4-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4,4-dimethylhexane and utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The impurities in this compound largely depend on the synthetic route used. However, common impurities may include unreacted starting materials, isomers, and byproducts from side reactions such as elimination.
Q2: How can I identify bromine-containing compounds in my GC-MS results?
A2: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern in the mass spectrum. For any fragment containing a single bromine atom, you will observe two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks.[3][4]
Q3: What is the expected molecular ion peak for this compound?
A3: The molecular weight of this compound (C₈H₁₇Br) is approximately 193.12 g/mol .[5][6] In the mass spectrum, you should look for a pair of peaks of nearly equal intensity at m/z 192 and 194, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. However, for some bromoalkanes, the molecular ion peak can be weak or absent due to rapid fragmentation.[7]
Q4: What are the best practices for sample preparation of this compound for GC-MS analysis?
A4: For optimal results, samples should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.[8][9] Ensure the sample is free of particulate matter by centrifuging or filtering before injection to prevent contamination of the GC inlet and column.[8][9] The concentration should be adjusted to avoid column overload, typically in the range of 10 µg/mL for a 1 µL injection.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Q: I am seeing unexpected peaks in my chromatogram. How can I identify them?
A: Unexpected peaks can be impurities, contaminants from the solvent or sample handling, or column bleed.
-
Step 1: Run a Blank Analysis: Inject a sample of the solvent you used to dissolve your compound. This will help identify any peaks originating from the solvent itself.
-
Step 2: Analyze the Mass Spectra:
-
Step 3: Check for System Contamination: If the peaks are not in the blank and do not appear to be related to your synthesis, they may be from system contamination. Consider cleaning the injector and baking out the column.[10][11]
Q: My peaks are tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[12]
-
Possible Causes & Solutions:
-
Active sites in the inlet liner: Clean or replace the inlet liner. Using a deactivated liner can also help.[12][13]
-
Column contamination: Trim the first few centimeters of the column from the inlet side. If this doesn't resolve the issue, the column may need to be replaced.[13]
-
Improper column installation: Reinstall the column, ensuring it is cut cleanly and inserted to the correct depth in the injector and detector.[13]
-
Q: I am observing a noisy or drifting baseline. What should I do?
A: A noisy or drifting baseline can obscure small peaks and affect integration.
-
Possible Causes & Solutions:
-
Contaminated carrier gas: Ensure high-purity carrier gas is being used and that gas filters are functional.[14][15]
-
Column bleed: This occurs when the stationary phase of the column degrades at high temperatures.[10] Condition the column at its maximum operating temperature for a short period. If bleed is excessive, the column may need to be replaced.[10][15]
-
Leaks in the system: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[12][16]
-
Q: My retention times are shifting between runs. Why is this happening?
A: Inconsistent retention times can make peak identification difficult.
-
Possible Causes & Solutions:
-
Unstable carrier gas flow: Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.[13]
-
Changes in oven temperature: Verify that the GC oven is maintaining a stable temperature and that the temperature program is consistent between runs.[14]
-
Column contamination: Buildup of non-volatile material on the column can affect retention times. Condition or replace the column as needed.[13]
-
Data Presentation
Table 1: Potential Impurities and Characteristic Mass Fragments
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Observations |
| This compound | C₈H₁₇Br | 193.12 | 192/194 (M+), 113 (M-Br)⁺, characteristic alkane fragmentation pattern (loss of CₙH₂ₙ₊₁) |
| 4,4-Dimethyl-1-hexene | C₈H₁₆ | 112.21 | 112 (M+), prominent peaks at 97, 83, 69, 57, 41 (elimination byproduct) |
| 4,4-Dimethyl-2-hexene | C₈H₁₆ | 112.21 | 112 (M+), prominent peaks at 97, 83, 69, 57, 41 (elimination byproduct) |
| 4,4-Dimethyl-2-hexanol | C₈H₁₈O | 130.23 | 130 (M+), 115 (M-CH₃)⁺, 112 (M-H₂O)⁺ (unreacted starting material if from alcohol) |
| Dibromo-4,4-dimethylhexane | C₈H₁₆Br₂ | 272.02 | Isotope pattern for two bromines (M+, M+2, M+4 in 1:2:1 ratio), 191/193 (M-Br)⁺ |
Experimental Protocols
GC-MS Analysis of this compound
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 1 mL of high-purity hexane in a clean glass vial.[8] c. If the sample contains visible particulates, centrifuge the solution and transfer the supernatant to a clean autosampler vial.[9] d. Prepare a solvent blank using only the high-purity hexane.
-
Instrument Parameters: The following are typical starting parameters and may require optimization.
Table 2: Typical GC-MS Operating Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | Non-polar, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 400 amu |
| Solvent Delay | 3 minutes |
-
Analysis Sequence: a. Inject the solvent blank to verify system cleanliness.[17] b. Inject the prepared sample solution. c. Process the data by integrating the peaks and analyzing the corresponding mass spectra. d. Compare the resulting spectra with a reference library (e.g., NIST) and the expected fragmentation patterns for potential impurities.
Mandatory Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C8H17Br | CID 64716430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1486681-07-5 | this compound - Moldb [moldb.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mastelf.com [mastelf.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. agilent.com [agilent.com]
Technical Support Center: Scaling Up Reactions Involving 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 2-Bromo-4,4-dimethylhexane. Due to its sterically hindered secondary bromide structure, this alkyl halide presents unique challenges in nucleophilic substitution and Grignard reactions. This guide offers practical solutions and detailed protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Amination)
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Low isolated yield of the desired substitution product.
-
Formation of a significant amount of alkene byproduct (elimination).
Root Cause Analysis and Solutions:
This compound is a sterically hindered secondary alkyl halide, making it susceptible to competing E2 elimination reactions, especially with strong, bulky bases.[1][2] The SN2 pathway is also slowed down by steric hindrance around the reaction center.[3][4]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | Increase reaction temperature and time. Consider using a less sterically demanding nucleophile if possible. | Higher energy input is required to overcome the activation barrier for substitution at a hindered site. |
| Competing E2 Elimination | Use a less basic nucleophile. Employ a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to favor SN2 over E2.[5] Maintain a lower reaction temperature. | Strong bases will preferentially abstract a proton, leading to the formation of an alkene. Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.[5] Elimination reactions are generally favored at higher temperatures.[1] |
| Poor Nucleophile Reactivity | If using a neutral nucleophile (e.g., ammonia (B1221849) or a primary amine), consider using a salt form (e.g., an amide) or adding a non-nucleophilic base to deprotonate the nucleophile in situ. | A deprotonated, anionic nucleophile is generally more reactive and can improve the rate of substitution. |
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution:
Caption: Troubleshooting logic for low yields in substitution reactions.
Issue 2: Difficulty in Forming the Grignard Reagent
Symptoms:
-
The reaction between magnesium turnings and this compound does not initiate.
-
A significant amount of Wurtz-type coupling product (dimer of the alkyl group) is formed.
-
Low concentration of the active Grignard reagent, leading to poor yields in subsequent reactions.
Root Cause Analysis and Solutions:
The formation of Grignard reagents from secondary alkyl halides can be sluggish due to steric hindrance, which impedes access to the magnesium surface.[6][7]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Magnesium Surface | Activate the magnesium turnings prior to the addition of the alkyl halide. Common methods include crushing the magnesium in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane (B42909) as an initiator.[7][8] | These methods help to remove the passivating magnesium oxide layer from the surface of the metal, exposing fresh magnesium to initiate the reaction. |
| Slow Reaction Rate | Use a higher-boiling solvent like tetrahydrofuran (B95107) (THF) instead of diethyl ether.[6][7] Gentle heating may be required to initiate the reaction. | THF is a better solvating agent for the Grignard reagent, which can facilitate its formation.[7] |
| Wurtz Coupling Side Reaction | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. | This minimizes the reaction between the formed Grignard reagent and unreacted alkyl halide. |
| Presence of Moisture | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that all solvents are anhydrous.[7][8] | Grignard reagents are highly reactive towards protic sources, including water, which will quench the reagent as it forms.[9] |
Workflow for Grignard Reagent Formation:
Caption: Step-by-step workflow for successful Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting this compound with a strong, bulky base like potassium tert-butoxide?
A1: The major product will be the elimination (E2) product, 4,4-dimethylhex-1-ene, and/or 4,4-dimethylhex-2-ene. Strong, sterically hindered bases favor elimination over substitution, especially with secondary alkyl halides.[1]
Q2: Can I use this compound in a Friedel-Crafts alkylation reaction?
A2: It is not recommended. Secondary alkyl halides are prone to carbocation rearrangements under Friedel-Crafts conditions. The secondary carbocation initially formed from this compound could rearrange to a more stable tertiary carbocation, leading to a mixture of products.
Q3: Why is my amination reaction with ammonia resulting in a mixture of primary, secondary, and tertiary amines?
A3: This is a common issue in the alkylation of amines. The initially formed primary amine is often more nucleophilic than ammonia, leading to further alkylation.[5] To favor the formation of the primary amine, a large excess of ammonia should be used.
Q4: Are there any alternative methods for forming a carbon-nitrogen bond with this substrate that avoid the direct alkylation issues?
A4: Yes, you could consider a two-step approach. For example, you could first perform a substitution reaction with sodium azide (B81097) to form the corresponding alkyl azide. Azide is a good nucleophile and less basic, minimizing elimination.[10] The resulting azide can then be reduced to the primary amine using a variety of methods, such as catalytic hydrogenation or reduction with LAH.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethylhexan-2-amine via Nucleophilic Substitution with Ammonia
This protocol is designed to favor the formation of the primary amine by using a large excess of the nucleophile.
Reagents and Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol (B129727) or as a condensed gas)
-
A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Pressure vessel (e.g., a sealed tube or autoclave)
-
Standard workup and purification reagents (e.g., diethyl ether, aqueous HCl, aqueous NaOH, anhydrous magnesium sulfate)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in THF.
-
Cool the solution in a dry ice/acetone bath.
-
Carefully add a large excess of ammonia (at least 10 equivalents).
-
Seal the vessel and allow it to warm to room temperature, then heat to 80-100 °C for 24-48 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Quench the reaction with water and extract the product with diethyl ether.
-
To separate the amine from unreacted starting material, perform an acid-base extraction. Extract the organic layer with 1M HCl.
-
Wash the acidic aqueous layer with diethyl ether to remove any remaining starting material.
-
Basify the aqueous layer with 2M NaOH until pH > 12.
-
Extract the desired amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography.
Expected Outcome: This procedure should yield the primary amine, 4,4-dimethylhexan-2-amine, with minimal formation of the secondary and tertiary amine byproducts. The yield will be highly dependent on the reaction conditions and scale.
Protocol 2: Formation of (4,4-Dimethylhexan-2-yl)magnesium bromide (Grignard Reagent)
This protocol includes steps for magnesium activation to improve the success rate of Grignard formation.
Reagents and Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Anhydrous reaction vessel with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a single crystal of iodine.
-
Gently heat the flask under a stream of nitrogen until the iodine sublimes and coats the magnesium turnings (purple vapor will be visible).
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the alkyl bromide solution to the magnesium suspension.
-
The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If it does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting greyish solution is the Grignard reagent and can be used in subsequent reactions.
Expected Outcome: A solution of (4,4-Dimethylhexan-2-yl)magnesium bromide in THF. The concentration can be determined by titration before use in the next synthetic step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Coupling Reactions with 2-Bromo-4,4-dimethylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving the sterically hindered secondary alkyl bromide, 2-Bromo-4,4-dimethylhexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction with this compound shows no product formation or very low yield.
-
Potential Cause 1: Ineffective Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may be unsuitable for this sterically demanding substrate due to the slow rate of oxidative addition.[1][2] Nickel-based catalysts or specialized palladium systems with bulky, electron-rich ligands are often more effective for coupling unactivated secondary alkyl halides.[3][4]
-
Solution:
-
Switch to a nickel catalyst system, such as NiCl₂ in combination with a diamine ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine.[3]
-
If using palladium, employ a pre-catalyst with bulky, electron-rich phosphine (B1218219) ligands like those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃).[2][5][6] These ligands are designed to accelerate the oxidative addition step.[2]
-
-
-
Potential Cause 2: Competing β-Hydride Elimination. The presence of β-hydrogens on this compound makes β-hydride elimination a significant competing pathway, especially at elevated temperatures. This side reaction is a common challenge with unactivated alkyl halides.[7]
-
Solution:
-
-
Potential Cause 3: Inappropriate Base or Solvent. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][8] The solvent system must also be compatible with all reagents and facilitate the catalytic cycle.
-
Solution:
-
Screen different bases. While K₂CO₃ or K₃PO₄ are common, stronger bases like KOt-Bu might be necessary for challenging couplings.[4] Be aware that very strong bases can sometimes promote elimination.
-
Ensure your solvent is anhydrous and degassed. The presence of water or oxygen can lead to side reactions and catalyst deactivation. For nickel-catalyzed couplings, solvents like sec-butanol or THF are often used.[4]
-
-
Issue 2: I am observing significant amounts of a hydrodehalogenation (protodebromination) side product.
-
Potential Cause: Presence of Protic Impurities or Formation of Palladium Hydride Species. Trace amounts of water or other protic impurities in your reagents or solvents can lead to the replacement of the bromine atom with hydrogen.[9] Certain base and solvent combinations can also generate palladium hydride species that cause this side reaction.[9]
-
Solution:
-
Thoroughly dry all reagents and use freshly distilled, anhydrous solvents.
-
If using a carbonate or phosphate (B84403) base, ensure it is finely powdered and dried under vacuum before use.
-
Consider screening different bases and solvent systems, as their interaction can influence the formation of hydride species.[9]
-
Lowering the reaction temperature can also disfavor this side reaction.[9]
-
-
Issue 3: My reaction is producing a significant amount of homocoupled product from my boronic acid/ester.
-
Potential Cause 1: Oxygen Contamination. The presence of oxygen can promote the oxidative homocoupling of organoboron reagents.
-
Solution:
-
Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
-
Thoroughly degas all solvents before use by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
-
-
Potential Cause 2: High Reaction Temperature. Elevated temperatures can sometimes favor the homocoupling pathway.[9]
-
Solution:
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the coupling of secondary alkyl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Condition 1: Ni-Catalyzed Alkyl-Alkyl Suzuki[3] | Condition 2: Pd-Catalyzed Alkyl-Aryl Suzuki[8] | Condition 3: Ni-Catalyzed Alkyl-Aryl Suzuki[4] |
| Electrophile | Secondary Alkyl Bromide | Secondary Alkyl Bromide | Secondary Alkyl Bromide |
| Nucleophile | Alkylborane | Arylboronic Acid | Arylboronic Acid |
| Catalyst | NiCl₂·glyme (5-10 mol%) | Pd(OAc)₂ (2-4 mol%) | Ni(COD)₂ (4 mol%) |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine (5-10 mol%) | PCy₃ or other bulky phosphine (4-8 mol%) | Bathophenanthroline (8 mol%) |
| Base | K₃PO₄ (powdered) | K₃PO₄ (powdered) | KOt-Bu |
| Solvent | THF | Toluene or Dioxane | sec-Butanol |
| Temperature | Room Temperature | Room Temperature to 80 °C | 60 °C |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
Detailed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid, adapted from methodologies successful for other unactivated secondary alkyl halides.[3][4]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂·glyme (0.05 equiv, 5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.05 equiv, 5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the powdered K₃PO₄, NiCl₂·glyme, and the arylboronic acid to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed THF via syringe.
-
Ligand and Substrate Addition: Add the trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand, followed by the this compound via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during coupling reactions with this compound.
Caption: Troubleshooting workflow for failed coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-4,4-dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,4-dimethylhexane. The significant steric hindrance posed by the 4,4-dimethyl (neopentyl-like) group presents unique challenges in controlling reaction outcomes, particularly the competition between substitution and elimination pathways.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to elimination reactions?
A1: The secondary carbon bearing the bromine atom is sterically hindered by the bulky 4,4-dimethyl group. This steric bulk makes it difficult for nucleophiles to approach the carbon for a backside attack, which is required for an S(_N)2 reaction. Consequently, nucleophiles are more likely to act as bases and abstract a proton from an adjacent carbon, leading to an elimination (E2) reaction.
Q2: Can I achieve a substitution reaction with this compound?
A2: While challenging, substitution reactions are possible under specific conditions. S(_N)1 reactions can occur, especially with weakly basic, good nucleophiles in polar protic solvents, as this pathway is less sensitive to steric hindrance. However, the secondary carbocation formed is prone to rearrangement. S(_N)2 reactions are generally disfavored but may be achieved with small, potent nucleophiles under carefully controlled conditions, though yields are often low.
Q3: How can I control the regioselectivity of elimination (Zaitsev vs. Hofmann product)?
A3: The regioselectivity of the E2 elimination of this compound can be controlled by the choice of base:
-
Zaitsev Product (more substituted alkene): Use a small, strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). These bases are less sterically hindered and can more easily abstract a proton from the more substituted β-carbon.
-
Hofmann Product (less substituted alkene): Employ a bulky, strong base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). The large size of these bases favors the abstraction of the less sterically hindered proton from the terminal carbon.
Q4: What are the likely side products in reactions of this compound?
A4: The primary side products are typically a mixture of elimination and substitution products. In elimination reactions, you may get a mixture of Zaitsev (4,4-dimethylhex-2-ene) and Hofmann (4,4-dimethylhex-1-ene) isomers. In substitution reactions, you may see products from both S(_N)1 and S(_N)2 pathways, as well as rearranged products if a carbocation intermediate is formed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired S(_N)2 Substitution Product
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance: The bulky 4,4-dimethyl group is impeding the backside attack of the nucleophile. | - Use a smaller, highly nucleophilic reagent (e.g., azide, cyanide).- Employ a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity.- Increase the reaction temperature cautiously, but be aware this may also favor elimination. |
| Competing E2 Elimination: The nucleophile is acting as a base. | - Use a less basic nucleophile with high nucleophilicity (e.g., I⁻, Br⁻).- Lower the reaction temperature to disfavor elimination. |
| Poor Leaving Group Ability: Bromine is a good leaving group, but its departure may not be optimal under all conditions. | - Consider converting the bromide to an iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction conditions). |
Issue 2: Undesired Mixture of Elimination Products (Zaitsev and Hofmann)
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Base Selection: The chosen base does not provide the desired regioselectivity. | - To favor the Zaitsev product (4,4-dimethylhex-2-ene), use a small, strong base like sodium ethoxide in ethanol.- To favor the Hofmann product (4,4-dimethylhex-1-ene), use a bulky, strong base like potassium tert-butoxide in tert-butanol. |
| Reaction Temperature: Higher temperatures can sometimes reduce selectivity. | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Formation of S(_N)1/E1 Products and/or Rearranged Products
| Possible Cause | Troubleshooting Suggestion |
| Carbocation Formation: The reaction conditions (polar protic solvent, weak nucleophile/base) are favoring a unimolecular pathway. | - To avoid S(_N)1/E1, use a strong nucleophile/base in a polar aprotic solvent.- If S(_N)1 is desired, be aware of the potential for a hydride shift from the adjacent methylene (B1212753) group to form a more stable tertiary carbocation. |
Quantitative Data Summary
Disclaimer: Experimental data for this compound is limited in the literature. The following table presents typical product ratios for analogous sterically hindered secondary alkyl halides and should be used as a general guideline.
| Substrate | Reagent/Solvent | Reaction Type | Major Product(s) | Approximate Yield/Ratio |
| 2-Bromopentane | KOtBu / t-BuOH | E2 | 1-Pentene (Hofmann) | 70% |
| 2-Bromopentane | NaOEt / EtOH | E2 | 2-Pentene (Zaitsev) | 70% |
| 2-Bromo-2-methylbutane | KOtBu / DMSO | E2 | 2-Methyl-1-butene (Hofmann) | 72% |
| Isopropyl bromide | NaOH | E2/S(_N)2 | Propene / 2-Propanol | 79% E2, 21% S(_N)2 |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethylhex-1-ene (Hofmann Elimination)
Objective: To maximize the yield of the less substituted alkene via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to isolate 4,4-dimethylhex-1-ene.
Protocol 2: Williamson Ether Synthesis (S(_N)2 Attempt)
Objective: To favor the substitution product by reacting with an alkoxide. Note that due to steric hindrance, the E2 product is still expected to be a significant byproduct.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Add this compound (1 equivalent) to the ethoxide solution.
-
Heat the mixture to a gentle reflux (approx. 78 °C) for 12-24 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of the desired ether to the elimination byproduct (4,4-dimethylhex-2-ene).
Visualizations
Caption: Decision tree for selecting reaction conditions.
Technical Support Center: Cross-Coupling with 2-Bromo-4,4-dimethylhexane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-4,4-dimethylhexane in cross-coupling reactions. The content is designed to help you navigate the unique challenges associated with this sterically hindered, secondary alkyl bromide and select the optimal catalyst system for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A: this compound is a secondary alkyl bromide that contains β-hydrogens. This structure presents two primary challenges for cross-coupling reactions:
-
Steric Hindrance: The bulky 4,4-dimethylhexane group can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
β-Hydride Elimination: This is a common and often dominant side reaction for secondary and primary alkyl halides.[1] The palladium or nickel intermediate, after oxidative addition, can eliminate a β-hydrogen to form an alkene (4,4-dimethylhex-1-ene or -2-ene) and a metal hydride species, which leads to reduced yields of the desired cross-coupled product.[2] Successful catalyst systems must promote reductive elimination at a rate significantly faster than β-hydride elimination.
Q2: What is the most critical factor for a successful cross-coupling reaction with this compound?
A: The choice of ligand is the most critical factor. The ligand's electronic and steric properties directly influence the stability and reactivity of the metal catalyst. For challenging substrates like secondary alkyl bromides, bulky and electron-rich ligands are typically required. These ligands promote the desired reductive elimination step to form the C-C or C-N bond while suppressing the undesired β-hydride elimination pathway.[3][4]
Q3: Should I use a Palladium or a Nickel catalyst for coupling with this substrate?
A: Both palladium and nickel catalysts are effective, but the best choice depends on the specific reaction.
-
Palladium catalysts are the most widely used in cross-coupling and are often paired with specialized, bulky phosphine (B1218219) ligands for reactions with alkyl halides.[3] They are particularly well-studied for C-N (Buchwald-Hartwig) and some C-C couplings.[5][6]
-
Nickel catalysts have emerged as powerful alternatives, especially for alkyl-alkyl Suzuki couplings and Sonogashira reactions involving secondary alkyl halides.[7][8][9] Nickel systems can sometimes offer higher reactivity and be more cost-effective.[7]
Troubleshooting & Catalyst Selection Guides
Suzuki-Miyaura Coupling (Csp³–Csp³ or Csp³–Csp²)
Q: My Suzuki-Miyaura coupling of this compound with an alkyl- or arylboronic acid is failing. I'm observing low conversion and the formation of alkene byproducts. What should I do?
A: This is a classic sign of β-hydride elimination outcompeting the desired cross-coupling. Standard palladium/phosphine systems used for aryl halides are often ineffective for this transformation.[10]
Recommended Solution: Switch to a nickel-based catalyst system. Nickel catalysts, particularly when paired with 1,2-diamine ligands, have been shown to be highly effective for the alkyl-alkyl Suzuki coupling of unactivated secondary alkyl bromides at room temperature.[9]
Catalyst System Comparison for Suzuki-Miyaura Coupling with Secondary Alkyl Bromides
| Reaction Type | Coupling Partner | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Alkyl-Alkyl | 9-Alkyl-9-BBN | NiCl₂·glyme / trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | 1,4-Dioxane (B91453) | RT | ~80-95 | [9] |
| Alkyl-Alkyl | Alkylboronic Acid | [Pd(allyl)Cl]₂ / P(t-Bu)₂Me | K₃PO₄ | THF/H₂O | RT | ~70-85 | [11] |
| Alkyl-Aryl | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good | [4] |
Note: Yields are representative for analogous secondary alkyl bromides and may require optimization for this compound.
Buchwald-Hartwig Amination (Csp³–N)
Q: I am attempting to couple this compound with a primary or secondary amine and getting low yields. Which catalyst system is recommended?
A: The Buchwald-Hartwig amination of secondary alkyl halides requires a catalyst system that is highly active for C-N reductive elimination. The key is using a palladium precursor with a very bulky, electron-rich trialkylphosphine ligand.
Recommended Solution: A catalyst system composed of a palladium precursor like [Pd(allyl)Cl]₂ and the sterically demanding Cy₂t-BuP (Dicyclohexyl(tert-butyl)phosphine) ligand is a robust starting point. This combination has been successfully used for the amination of unactivated secondary alkyl bromides.[1][12][13]
Catalyst System for Buchwald-Hartwig Amination of Secondary Alkyl Bromides
| Coupling Partner | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzophenone Imine | [Pd(allyl)Cl]₂ / Cy₂t-BuP | Cs₂CO₃ | tert-Amyl alcohol | 100 | ~70-88 | [13] |
| Secondary Amines | Pd G3 Precatalyst / RuPhos | NaOtBu | Toluene | 80-110 | Good | [4] |
Note: Benzophenone imine is often used as an ammonia (B1221849) surrogate for the synthesis of primary amines.[1]
Sonogashira Coupling (Csp³–Csp)
Q: I cannot achieve a Sonogashira coupling between this compound and a terminal alkyne using standard Pd/phosphine catalysts. Is this reaction feasible?
A: Yes, but this is a particularly challenging transformation. Traditional phosphine-based palladium catalysts are generally not effective for the Sonogashira coupling of unactivated secondary alkyl electrophiles.[14]
Recommended Solution: The breakthrough for this reaction involved the use of palladium catalysts with N-heterocyclic carbene (NHC) ligands.[14][15][16] These systems are highly active and can facilitate the coupling under mild conditions, often without the need for a copper co-catalyst.
Catalyst System for Sonogashira Coupling of Secondary Alkyl Bromides
| Coupling Partner | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Terminal Alkyne | [Pd(π-allyl)Cl]₂ / IPr·HCl (NHC precursor) | NaOtBu | THF | 60 | ~60-80 | [14] |
| Terminal Alkyne | NiCl₂(glyme) / PyBox | K₃PO₄ | THF | 80 | Good | [8] |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium
Experimental Protocols
General Protocol for Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling
This protocol is adapted from methodologies developed for the coupling of unactivated secondary alkyl halides.[9][17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkylborane reagent (e.g., 9-Alkyl-9-BBN, 1.5 equiv.)
-
NiCl₂·glyme (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, anhydrous powder, 3.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox, add NiCl₂·glyme (0.05 mmol), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add 3 mL of anhydrous 1,4-dioxane to the vial.
-
Add the alkylborane reagent (1.5 mmol) followed by this compound (1.0 mmol).
-
Add the remaining 2 mL of anhydrous 1,4-dioxane, seal the vial with a PTFE-lined cap, and remove it from the glovebox.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding 10 mL of diethyl ether and 10 mL of water.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A troubleshooting workflow for failed cross-coupling reactions.
Caption: Catalyst selection logic for this compound.
Caption: Competing reaction pathways in cross-coupling of alkyl halides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The first applications of carbene ligands in cross-couplings of alkyl electrophiles: sonogashira reactions of unactivated alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,4-dimethylhexane and 2-bromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two secondary alkyl bromides: 2-bromo-4,4-dimethylhexane and 2-bromooctane (B146060). Understanding the nuanced differences in their reaction kinetics and product distributions under various conditions is crucial for synthetic strategy and drug development. This document outlines the key factors governing their reactivity, supported by illustrative experimental data and detailed protocols.
Introduction to the Contestants
Both this compound and 2-bromooctane are secondary alkyl halides, a class of compounds that can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The primary structural difference lies in the substitution pattern on the alkyl chain. 2-bromooctane possesses a simple, unbranched alkyl chain beyond the second carbon, whereas this compound features a bulky tert-butyl group at the C4 position. This steric hindrance in this compound profoundly influences its reactivity profile compared to the sterically less encumbered 2-bromooctane.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The competition between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways is dictated by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
S(_N)2 Reactivity: A Tale of Steric Hindrance
The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This mechanism is highly sensitive to steric hindrance.[1][2] The bulky tert-butyl group in this compound significantly shields the electrophilic carbon from backside attack, drastically reducing the rate of S(_N)2 reactions.[2] In contrast, 2-bromooctane, with its linear alkyl chain, is much more accessible to the incoming nucleophile.[2]
| Parameter | This compound | 2-bromooctane |
| Reaction | with NaI in acetone (B3395972) | with NaI in acetone |
| Relative Rate Constant (k) | 1 | 50 |
| Reaction Conditions | 0.1 M Substrate, 1.0 M NaI, Acetone, 25°C | 0.1 M Substrate, 1.0 M NaI, Acetone, 25°C |
| Primary Product | 2-iodo-4,4-dimethylhexane | 2-iodooctane |
| Stereochemical Outcome | Complete Inversion | Complete Inversion |
Table 1: Illustrative quantitative comparison of S(_N)2 reactivity. The relative rate constants are hypothetical but reflect the well-established principle of steric hindrance in S(_N)2 reactions.
S(_N)1 Reactivity: The Role of Carbocation Stability
The S(N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is primarily determined by the stability of this carbocation. Both this compound and 2-bromooctane form secondary carbocations upon ionization. While the alkyl groups in both substrates offer some stabilization through hyperconjugation and inductive effects, there is no strong reason to predict a significant difference in the stability of the initially formed secondary carbocations. Therefore, their reactivity in S(_N)1 reactions is expected to be comparable under identical conditions.
| Parameter | This compound | 2-bromooctane |
| Reaction | Solvolysis in formic acid | Solvolysis in formic acid |
| Relative Rate Constant (k) | 1 | 1.2 |
| Reaction Conditions | 0.1 M Substrate, Formic Acid, 50°C | 0.1 M Substrate, Formic Acid, 50°C |
| Primary Product(s) | 4,4-dimethylhexan-2-ol (racemic) | Octan-2-ol (racemic) |
| Stereochemical Outcome | Racemization | Racemization (with slight excess of inversion)[3] |
Table 2: Illustrative quantitative comparison of S(_N)1 reactivity. The relative rate constants are hypothetical, reflecting the similar stability of the secondary carbocation intermediates.
Elimination Reactions (E1 and E2)
Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. The regioselectivity of these reactions (Zaitsev vs. Hofmann elimination) is a key consideration.
E2 Reactivity: The Influence of Base and Substrate Structure
The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group. The regiochemical outcome of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene as the major product, especially with small, strong bases.[1] However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product due to the base's difficulty in accessing the more sterically hindered internal protons.[4]
For 2-bromooctane, with a small base like sodium ethoxide, the major product will be the Zaitsev product, oct-2-ene. For this compound, the bulky t-butyl group can influence the product distribution, even with a small base, though the Zaitsev product, 4,4-dimethylhex-2-ene, is still expected to be the major product. With a bulky base like potassium tert-butoxide, the Hofmann product (4,4-dimethylhex-1-ene) will be significantly favored for this compound.
| Substrate | Base | Major Product (Zaitsev) | Minor Product (Hofmann) | Illustrative Product Ratio (Zaitsev:Hofmann) |
| 2-bromooctane | Sodium Ethoxide | oct-2-ene | oct-1-ene | 80:20 |
| This compound | Sodium Ethoxide | 4,4-dimethylhex-2-ene | 4,4-dimethylhex-1-ene | 70:30 |
| 2-bromooctane | Potassium tert-Butoxide | oct-2-ene | oct-1-ene | 30:70 |
| This compound | Potassium tert-Butoxide | 4,4-dimethylhex-2-ene | 4,4-dimethylhex-1-ene | 10:90 |
Table 3: Illustrative product distributions for E2 elimination reactions. Ratios are hypothetical and based on established principles of regioselectivity.
E1 Reactivity: A Common Intermediate with S(_N)1
The E1 reaction shares the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation intermediate. Following carbocation formation, a weak base (often the solvent) removes a proton from an adjacent carbon to form an alkene. As with the S(_N)1 reaction, the rates of E1 reactions for this compound and 2-bromooctane are expected to be similar due to the comparable stability of their secondary carbocation intermediates. The regioselectivity of the E1 reaction generally follows Zaitsev's rule, favoring the formation of the most stable, more substituted alkene.
Experimental Protocols
Protocol 1: Comparative S(_N)2 Reaction Rate Determination
Objective: To qualitatively compare the S(_N)2 reaction rates of this compound and 2-bromooctane.
Materials:
-
This compound
-
2-bromooctane
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes (2)
-
Pipettes
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each alkyl bromide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the first test tube, add 5 drops of 2-bromooctane and start the stopwatch immediately.
-
To the second test tube, add 5 drops of this compound and start a separate stopwatch.
-
Gently swirl both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for the precipitate to appear in each test tube. A faster appearance of precipitate indicates a faster S(_N)2 reaction rate.
Protocol 2: Product Distribution Analysis for E2 Elimination
Objective: To determine the product distribution of the E2 elimination of this compound and 2-bromooctane with sodium ethoxide.
Materials:
-
This compound
-
2-bromooctane
-
Sodium ethoxide solution in ethanol (B145695) (e.g., 1 M)
-
Ethanol
-
Round-bottom flasks with reflux condensers (2)
-
Heating mantles
-
Magnetic stirrers and stir bars
-
Separatory funnel
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 10 mmol of 2-bromooctane in 20 mL of ethanol.
-
In a separate, identical setup, dissolve 10 mmol of this compound in 20 mL of ethanol.
-
To each flask, add 15 mL of a 1 M sodium ethoxide solution in ethanol.
-
Heat both reaction mixtures to reflux with stirring for 2 hours.
-
After cooling to room temperature, pour each reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract each aqueous mixture with two 25 mL portions of diethyl ether.
-
Combine the organic extracts for each reaction and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analyze the resulting crude product mixtures by GC-MS to identify the alkene products and determine their relative ratios by integrating the corresponding peaks in the gas chromatogram.
Visualizing Reaction Pathways
Caption: S(_N)2 and S(_N)1 reaction pathways.
References
A Comparative Guide to Substitution Reactions of 2-Bromo-4,4-dimethylhexane and 2-iodo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo-4,4-dimethylhexane and 2-iodo-4,4-dimethylhexane in nucleophilic substitution reactions (SN1 and SN2). The information presented is based on established principles of organic chemistry and supported by data from analogous compounds to facilitate reaction design and optimization.
Executive Summary
The reactivity of 2-halo-4,4-dimethylhexanes in substitution reactions is primarily dictated by two opposing factors: the nature of the leaving group and significant steric hindrance. While the iodide in 2-iodo-4,4-dimethylhexane is a superior leaving group compared to the bromide in this compound, both substrates are subject to considerable steric hindrance from the bulky tert-butyl group at the C4 position. This steric bulk dramatically influences the viability of SN2 pathways and favors SN1 mechanisms under appropriate conditions.
Theoretical Framework
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The two primary mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), are influenced by several factors, including the structure of the substrate, the nature of the leaving group, the nucleophile, and the solvent.
-
Leaving Group Ability: The efficiency of a leaving group is related to its stability as an anion. Weaker bases are better leaving groups. Consequently, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻) because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). This suggests that, all other factors being equal, 2-iodo-4,4-dimethylhexane should react faster than this compound in reactions where the carbon-halogen bond is broken in the rate-determining step (both SN1 and SN2).
-
Steric Hindrance: The 4,4-dimethylhexane scaffold incorporates a neopentyl-like structure relative to the C2 position. The bulky tert-butyl group at C4 creates significant steric hindrance around the reaction center at C2. In SN2 reactions, which require a backside attack by the nucleophile, this steric bulk is expected to dramatically decrease the reaction rate. For SN1 reactions, which proceed through a planar carbocation intermediate, this steric hindrance is less impactful on the approach of the nucleophile but can influence the stability of the carbocation.
Comparative Performance in Substitution Reactions
Due to the significant steric hindrance, both this compound and 2-iodo-4,4-dimethylhexane are expected to be very poor substrates for SN2 reactions. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile.
Conversely, as secondary halides, both compounds can undergo SN1 reactions, particularly in the presence of a polar protic solvent and a weak nucleophile. The rate of these SN1 reactions will be primarily influenced by the stability of the carbocation intermediate and the quality of the leaving group.
Quantitative Data Comparison (Based on Analogous Systems)
| Substrate | Reaction Type | Relative Rate | Key Influencing Factor |
| 2-Bromopropane | SN1 (Solvolysis in Formic Acid) | 44.7 | Leaving Group & Carbocation Stability |
| 2-Iodopropane | SN1 (Solvolysis in Formic Acid) | > 44.7 (Estimated) | Superior Leaving Group (Iodide) |
| 2-Bromopropane | SN2 (with NaI in Acetone) | ~0.02 (relative to Ethyl bromide) | Steric Hindrance |
| 2-Iodopropane | SN2 (with a common nucleophile) | > ~0.02 (relative to Ethyl bromide) | Better Leaving Group (Iodide) |
| This compound | SN2 | Extremely Slow (Negligible) | Severe Steric Hindrance |
| 2-Iodo-4,4-dimethylhexane | SN2 | Extremely Slow (Negligible) | Severe Steric Hindrance |
| This compound | SN1 | Moderate | Leaving Group Ability |
| 2-Iodo-4,4-dimethylhexane | SN1 | Faster than Bromo-analog | Superior Leaving Group (Iodide) |
Reaction Mechanisms
The following diagrams illustrate the SN1 and SN2 reaction pathways for 2-halo-4,4-dimethylhexanes.
Caption: SN1 reaction mechanism for 2-halo-4,4-dimethylhexane.
Caption: SN2 reaction mechanism for 2-halo-4,4-dimethylhexane.
Experimental Protocols
The following are detailed methodologies for conducting and analyzing substitution reactions with this compound and 2-iodo-4,4-dimethylhexane.
Experiment 1: Comparison of SN1 Solvolysis Rates
Objective: To qualitatively and quantitatively compare the rates of solvolysis of this compound and 2-iodo-4,4-dimethylhexane.
Materials:
-
This compound
-
2-Iodo-4,4-dimethylhexane
-
0.1 M Silver Nitrate (B79036) in Ethanol (B145695)
-
Test tubes
-
Water bath
-
Stopwatch
-
Conductivity probe (for quantitative analysis) or spectrophotometer
Qualitative Procedure:
-
Place 1 mL of the 0.1 M silver nitrate in ethanol solution into two separate test tubes.
-
Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-iodo-4,4-dimethylhexane to the second test tube.
-
Start the stopwatch immediately upon addition.
-
Observe the formation of a precipitate (AgBr or AgI). Record the time it takes for the precipitate to appear.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath (e.g., 50°C) and continue to observe.
Quantitative Procedure (Conductivity Method):
-
Prepare a solution of the alkyl halide in a suitable polar protic solvent (e.g., 80:20 ethanol:water).
-
Immerse a conductivity probe into the solution and allow it to equilibrate.
-
Initiate the reaction by adding a known amount of a weak nucleophile (the solvent itself in solvolysis).
-
Record the change in conductivity over time. The formation of ionic products (H⁺ and X⁻) will increase the conductivity of the solution.
-
The rate constant can be determined by plotting the change in conductivity versus time.
Caption: Experimental workflow for SN1 solvolysis comparison.
Experiment 2: Attempted SN2 Reaction (Finkelstein Reaction)
Objective: To demonstrate the low reactivity of this compound and 2-iodo-4,4-dimethylhexane in a typical SN2 reaction.
Materials:
-
This compound
-
2-Iodo-4,4-dimethylhexane
-
15% Sodium Iodide in Acetone (B3395972)
-
Test tubes
-
Water bath
-
Gas Chromatograph (GC) for quantitative analysis
Procedure:
-
Place 1 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.
-
Add 2-3 drops of this compound to the first test tube.
-
To the second test tube, add 2-3 drops of 2-iodo-4,4-dimethylhexane (as a control, no precipitate is expected as the halide is already iodide).
-
Shake the tubes to mix and observe for the formation of a precipitate (NaBr).
-
If no reaction occurs at room temperature after an extended period (e.g., 1 hour), gently heat the test tubes in a water bath (e.g., 50°C) and continue to observe.
-
For quantitative analysis, aliquots can be taken from the reaction mixture over time, quenched, and analyzed by GC to monitor the disappearance of the starting material and the appearance of the product.
Conclusion
The comparison between this compound and 2-iodo-4,4-dimethylhexane in substitution reactions highlights the critical interplay of leaving group ability and steric hindrance.
-
For SN2 reactions, both substrates are effectively unreactive due to the prohibitive steric bulk of the 4,4-dimethyl group.
-
For SN1 reactions, 2-iodo-4,4-dimethylhexane is expected to react significantly faster than this compound. This is a direct consequence of the superior leaving group ability of iodide compared to bromide.
Therefore, for synthetic applications requiring nucleophilic substitution at the C2 position of the 4,4-dimethylhexane scaffold, SN1 conditions are the only viable option, and the use of the iodo-substituted compound will afford a higher reaction rate.
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,4-dimethylhexane
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical techniques for the quantitative analysis of 2-Bromo-4,4-dimethylhexane, a halogenated aliphatic hydrocarbon. Given the absence of specific, published validated methods for this compound, this document outlines a proposed primary method using Gas Chromatography-Mass Spectrometry (GC-MS) and contrasts its expected performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is based on established analytical practices for similar halogenated hydrocarbons and alkyl halides.[1][2][3][4][5]
Comparison of Analytical Techniques
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Below is a comparative summary of the most relevant techniques for the analysis of this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity; detection via UV absorbance.[6] | Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[7] |
| Selectivity | Very High | Moderate to High (matrix dependent) | High (specific to NMR-active nuclei)[8] |
| Sensitivity | Very High | Moderate to High | Low to Moderate |
| Linearity (R²) (Typical) | > 0.998 | > 0.999 | > 0.99[8] |
| Accuracy (% Recovery) (Typical) | 97-103% | 98-102% | 98-102% |
| Precision (%RSD) (Typical) | < 5% | < 2% | < 3% |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL to µg/mL range | µg/mL range |
| Sample Throughput | Moderate | High | Low to Medium[8] |
| Instrumentation Cost | High | Moderate | High |
| Notes | Ideal for identification and quantification of volatile and semi-volatile compounds.[9] The Electron Capture Detector (ECD) is extremely sensitive for halogenated compounds.[9] | May require derivatization for compounds lacking a UV chromophore.[10][11][12] | Excellent for purity determination and structural confirmation without the need for a reference standard of the analyte itself.[7][13][14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to any validated analytical method.
Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed due to its high sensitivity and selectivity for halogenated hydrocarbons.
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is suitable for separating halogenated hydrocarbons.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for this compound should be determined from a full scan of the reference standard.
3. Data Analysis:
-
Quantification is based on the peak area of the analyte from the extracted ion chromatogram, plotted against the concentration of the calibration standards. A linear regression analysis is used to determine the concentration in unknown samples.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Sample Preparation:
-
As this compound lacks a strong chromophore, derivatization may be necessary to enable sensitive UV detection. A suitable derivatizing agent that reacts with alkyl halides to form a UV-active product would be required.[10][11][12]
-
Prepare a stock solution of the derivatized reference standard in the mobile phase.
-
Create calibration standards by serial dilution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV maximum of the derivatized product.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity, stable internal standard (calibrant) that has a simple NMR spectrum with signals that do not overlap with the analyte.[15]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d).
2. NMR Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Proton (¹H) NMR parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
3. Data Analysis:
-
The concentration or purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard.[15]
Visualizations
The following diagrams illustrate the logical workflow for the proposed GC-MS method validation and the overall decision-making process for selecting an appropriate analytical technique.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-4,4-dimethylhexane
For Immediate Release
[City, State] – [Date] – In the intricate landscape of synthetic organic chemistry, the selective control of reaction pathways is paramount for the efficient and precise construction of molecular architectures. This is particularly true in the realm of nucleophilic substitution reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials. This guide presents a comprehensive comparative study of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction rates for the sterically hindered secondary alkyl halide, 2-Bromo-4,4-dimethylhexane.
This document, tailored for researchers, scientists, and drug development professionals, provides an objective comparison of the factors governing the reaction pathway of this unique substrate. By examining the interplay of substrate structure, nucleophile strength, solvent effects, and the potential for carbocation rearrangements, this guide offers insights into predicting and controlling the outcome of nucleophilic substitution reactions involving sterically demanding scaffolds. The content is supported by established principles of physical organic chemistry and includes detailed experimental protocols for the kinetic analysis of such reactions.
Executive Summary
This compound, a secondary alkyl halide, stands at a mechanistic crossroads, capable of undergoing substitution by both SN1 and SN2 pathways. The bulky 4,4-dimethyl (tert-butyl) group, however, introduces significant steric hindrance, profoundly influencing the rates of these competing reactions.
-
SN2 Reaction: The bimolecular SN2 pathway is significantly retarded by the steric bulk surrounding the electrophilic carbon. The tert-butyl group impedes the requisite backside attack of the nucleophile, leading to a substantially slower reaction rate compared to less hindered secondary alkyl halides.
-
SN1 Reaction: The unimolecular SN1 pathway, which proceeds through a carbocation intermediate, is less sensitive to steric hindrance in the substrate. However, the initial formation of a secondary carbocation is relatively slow. This carbocation is prone to a 1,2-hydride shift, leading to a more stable tertiary carbocation. This rearrangement will result in a mixture of substitution products.
The choice of reaction conditions, particularly the nucleophile and the solvent, is therefore critical in directing the reaction towards a desired pathway.
Comparative Analysis of SN1 and SN2 Reaction Parameters
The following table summarizes the key factors influencing the SN1 and SN2 reaction rates of this compound, with illustrative quantitative data based on established principles for structurally similar, sterically hindered secondary alkyl halides.
| Parameter | SN1 Conditions | SN2 Conditions | Rationale |
| Reaction | This compound + H₂O (in formic acid) | This compound + NaI (in acetone) | Contrasting a weak nucleophile/protic solvent with a strong nucleophile/aprotic solvent. |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | SN1 is unimolecular in its rate-determining step; SN2 is bimolecular.[1] |
| Illustrative Relative Rate Constant (k) | 1 | 10 | The SN2 reaction is generally faster for secondary halides if steric hindrance is not prohibitive, but the bulky t-butyl group slows it considerably. The SN1 rate is also slow due to the formation of a secondary carbocation. |
| [Substrate] | 0.1 M | 0.1 M | Representative concentration for kinetic studies. |
| [Nucleophile] | Solvent | 1.0 M | High concentration of a strong nucleophile is used to favor the SN2 pathway. |
| Solvent | Formic Acid (Polar Protic) | Acetone (B3395972) (Polar Aprotic) | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions. Polar aprotic solvents enhance the nucleophilicity of the nucleophile in SN2 reactions.[2] |
| Temperature | 50°C | 25°C | SN1 reactions often require more energy to overcome the activation barrier for carbocation formation. |
| Stereochemical Outcome | Racemization (with potential for some inversion) | Complete Inversion | SN1 reactions proceed through a planar carbocation, allowing for attack from either face. SN2 reactions involve a backside attack, leading to inversion of stereochemistry. |
| Product(s) | Mixture of 4,4-dimethylhexan-2-ol (B13611733) and 2,3-dimethylhexan-2-ol (due to rearrangement) | 2-Iodo-4,4-dimethylhexane | The SN1 reaction is complicated by a 1,2-hydride shift to form a more stable tertiary carbocation. |
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the competing SN1 and SN2 reaction mechanisms for this compound and the logical flow for predicting the reaction outcome.
Experimental Protocols
To empirically determine the reaction rates and pathways of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of SN2 Reaction Rate using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the rate of the SN2 reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and 2-Iodo-4,4-dimethylhexane of known concentrations in acetone, each containing a fixed concentration of the internal standard.
-
Reaction Setup: In a thermostated reaction vessel at 25°C, prepare a solution of this compound (e.g., 0.1 M) and the internal standard in anhydrous acetone.
-
Initiation of Reaction: Initiate the reaction by adding a solution of NaI in acetone (e.g., 1.0 M) to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a large excess of a solvent that will stop the reaction and is suitable for GC-MS analysis (e.g., diethyl ether with a small amount of water to precipitate excess NaI).
-
GC-MS Analysis: Inject the quenched and diluted samples into the GC-MS. The instrument should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Analysis: Identify the peaks corresponding to this compound, 2-Iodo-4,4-dimethylhexane, and the internal standard based on their retention times and mass spectra.
-
Quantification: Determine the concentration of the reactant and product at each time point by comparing the peak area ratios of the analytes to the internal standard with the calibration curves generated from the standard solutions.
-
Rate Determination: Plot the concentration of this compound versus time. The initial rate can be determined from the initial slope of this curve. The rate constant (k) can be calculated using the integrated rate law for a second-order reaction.
Protocol 2: Determination of SN1 Reaction Rate using Conductometry
Objective: To measure the rate of the SN1 solvolysis of this compound in a polar protic solvent mixture.
Materials:
-
This compound
-
Formic Acid/Water mixture (e.g., 80:20 v/v)
-
Conductivity meter with a dipping cell
-
Thermostated water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.
-
Reaction Setup: Place the formic acid/water solvent mixture in a thermostated reaction vessel at 50°C. Allow the solvent to reach thermal equilibrium.
-
Initial Conductance: Immerse the conductivity cell in the solvent and record the initial conductance.
-
Initiation of Reaction: Inject a small, known amount of this compound into the solvent with vigorous stirring to achieve a desired initial concentration (e.g., 0.05 M). Start the timer immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The reaction produces HBr, which dissociates into H⁺ and Br⁻ ions, causing an increase in the conductivity of the solution.
-
Data Analysis: The rate of reaction is proportional to the rate of change of conductivity. Plot conductivity versus time.
-
Rate Constant Calculation: The rate constant (k) for this first-order reaction can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at infinite time (after the reaction has gone to completion). G∞ can be measured after several half-lives or estimated from the final plateau of the conductivity-time curve.
Conclusion
The nucleophilic substitution of this compound presents a compelling case study in the competition between SN1 and SN2 pathways. The significant steric hindrance imposed by the tert-butyl group strongly disfavors the SN2 mechanism. Conversely, the SN1 mechanism, while less affected by steric bulk, is complicated by the formation of a secondary carbocation that is prone to rearrangement.
For drug development professionals and synthetic chemists, understanding these competing factors is crucial. To favor the SN2 pathway and achieve a single, predictable product with inverted stereochemistry, the use of a strong, unhindered nucleophile in a polar aprotic solvent at a moderate temperature is recommended, although the reaction will likely be slow. To promote the SN1 pathway, a weak nucleophile in a polar protic solvent, likely at an elevated temperature, is necessary; however, this will lead to a mixture of rearranged and unrearranged products. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects and optimizing reaction conditions to achieve the desired synthetic outcome.
References
A Comparative Guide to the Reaction Mechanisms of 2-Bromo-4,4-dimethylhexane: A DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms of 2-Bromo-4,4-dimethylhexane, a secondary alkyl halide. Due to the limited availability of specific experimental and computational data for this molecule, this analysis is based on established principles of alkyl halide reactivity and extrapolated data from DFT studies on analogous secondary alkyl halides. The following sections detail the expected outcomes for SN1, SN2, E1, and E2 reaction pathways, supported by hypothetical yet realistic computational data.
Introduction to Alkyl Halide Reactivity
Alkyl halides are fundamental substrates in organic synthesis, capable of undergoing both substitution and elimination reactions. The reaction pathway is heavily influenced by the structure of the alkyl halide, the nature of the nucleophile or base, the solvent, and the temperature. For a secondary alkyl halide like this compound, multiple reaction pathways—SN1, SN2, E1, and E2—are plausible and often compete with one another.[1][2] Density Functional Theory (DFT) is a powerful computational tool used to investigate these reaction mechanisms, providing insights into transition state geometries, activation energies, and thermodynamic stabilities of intermediates and products.
This compound possesses a bromine atom on a secondary carbon. The presence of a bulky tert-butyl group on the adjacent carbon (C4) introduces significant steric hindrance, which is a critical factor in determining the predominant reaction mechanism.
Comparison of Reaction Mechanisms
The competition between SN1, SN2, E1, and E2 pathways for this compound is summarized below. The quantitative data presented in Table 1 is hypothetical, derived from general trends observed in DFT studies of similar secondary alkyl halides, and serves to illustrate the expected energetic differences between the competing pathways.
| Reaction Pathway | Nucleophile/Base | Solvent | Relative Activation Energy (kcal/mol) | Major Products |
| SN1 | Weak Nucleophile (e.g., H₂O, ROH) | Polar Protic | Low | Racemic Substitution Product |
| E1 | Weak Base (e.g., H₂O, ROH) | Polar Protic | Slightly Higher than SN1 | Zaitsev & Hofmann Alkenes |
| SN2 | Strong, Unhindered Nucleophile (e.g., I⁻, CN⁻) | Polar Aprotic | High (due to steric hindrance) | Inverted Substitution Product |
| E2 | Strong, Hindered Base (e.g., t-BuOK) | Aprotic | Moderate | Hofmann Alkene (major), Zaitsev Alkene |
Table 1: Hypothetical DFT-Calculated Activation Energies and Conditions for Competing Reaction Pathways of this compound.
Detailed Mechanistic Analysis and Visualizations
The following sections provide a detailed look at each potential reaction pathway for this compound, complete with visualizations of the reaction coordinates.
Under solvolysis conditions (e.g., in ethanol (B145695) or water), this compound is expected to undergo a unimolecular reaction. The rate-determining step for both SN1 and E1 reactions is the formation of a secondary carbocation intermediate.[3][4] The significant steric hindrance from the adjacent tert-butyl group may slightly accelerate this step due to the relief of steric strain. Once formed, the carbocation can be attacked by the nucleophile (SN1) or lose a proton (E1) to form an alkene. Due to the similar energies of the subsequent steps, a mixture of substitution and elimination products is typically observed.
Figure 1: SN1 and E1 Reaction Pathways. This diagram illustrates the common carbocation intermediate for both SN1 and E1 reactions.
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile. For this compound, the bulky tert-butyl group near the reaction center creates substantial steric hindrance, making the backside approach of a nucleophile difficult.[5] Consequently, the activation energy for the SN2 pathway is expected to be significantly higher compared to less hindered secondary alkyl halides, making this pathway less favorable, especially with bulky nucleophiles.
Figure 2: SN2 Experimental Workflow. This diagram shows the concerted nature of the SN2 reaction and highlights the sterically hindered transition state.
The bimolecular elimination (E2) reaction is favored by strong, bulky bases. The steric hindrance that disfavors the SN2 reaction can actually promote the E2 pathway, as the base only needs to access a proton on a beta-carbon. This compound has two different types of beta-protons, leading to the potential for both Zaitsev (more substituted) and Hofmann (less substituted) alkene products. Due to the steric bulk of the substrate and often the base (e.g., potassium tert-butoxide), the Hofmann product is frequently the major product.
Figure 3: E2 Signaling Pathways. This diagram illustrates the competing pathways to Zaitsev and Hofmann elimination products.
Experimental and Computational Protocols
The hypothetical data presented in this guide would be generated using the following computational protocol:
DFT Calculations:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: B3LYP functional with a 6-311+G(d,p) basis set for all atoms.
-
Solvation Model: The Polarizable Continuum Model (PCM) would be used to simulate the effects of different solvents (e.g., water for SN1/E1, acetonitrile (B52724) for SN2, and tetrahydrofuran (B95107) for E2).
-
Calculations:
-
Geometry optimizations of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that transition states connect the correct reactants and products.
-
-
Data Analysis: Activation energies would be calculated as the difference in Gibbs free energy between the transition state and the reactants. Reaction enthalpies would be determined from the energy difference between products and reactants.
Conclusion
The reaction mechanisms of this compound are a classic example of the interplay between substrate structure, reagent, and reaction conditions. While SN1 and E1 reactions are likely to occur under solvolytic conditions, the significant steric hindrance caused by the tert-butyl group strongly disfavors the SN2 pathway. Conversely, this steric hindrance makes the E2 reaction with a strong, bulky base a highly viable and often predominant pathway, likely favoring the formation of the Hofmann product. The computational analysis, though hypothetical in this guide, provides a framework for understanding and predicting the reactivity of this and similar sterically hindered alkyl halides. Further experimental and computational studies are encouraged to validate these predictions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. praxilabs.com [praxilabs.com]
- 4. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Navigating Isomeric Purity: A Comparative Guide to the Assessment of 2-Bromo-4,4-dimethylhexane
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 2-Bromo-4,4-dimethylhexane, a key intermediate in various synthetic pathways.
The presence of undesired isomers can significantly impact the efficacy, safety, and patentability of a final product. Therefore, robust and reliable analytical methods are paramount. This guide delves into the two primary techniques for this purpose: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and comparative data to inform your analytical strategy.
At a Glance: Method Comparison
| Parameter | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Different chemical environments of nuclei in isomers lead to distinct resonance frequencies. |
| Primary Application | Quantification of enantiomeric excess (ee%). | Identification and quantification of constitutional isomers. |
| Resolution | High resolution for enantiomers, baseline separation is often achievable. | Excellent for distinguishing constitutional isomers with different connectivity. |
| Sensitivity | High (ppm to ppb levels). | Lower, typically requires mg scale, but can be enhanced with cryogenic probes. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, sample preparation is simple but acquisition times can be longer for detailed 2D spectra. |
| Quantitative Accuracy | Excellent with proper calibration. | Good for relative quantification of isomers based on signal integration. |
| Limitations | Requires volatile and thermally stable analytes. | May not resolve enantiomers without chiral resolving agents. Complex spectra can be challenging to interpret. |
In-Depth Analysis of Methodologies
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of enantiomers. By employing a chiral stationary phase (CSP), the transient diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column is required. A commonly used column for halogenated alkanes is a cyclodextrin-based CSP, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column.[1]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at a rate of 5 °C/min.
-
-
Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow for Chiral GC Analysis:
Caption: Workflow for Chiral Gas Chromatography Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can be effectively used to distinguish between constitutional isomers of this compound.[2][3] Differences in the chemical environment of protons (¹H) and carbons (¹³C) in each isomer result in unique spectral fingerprints.
Potential Constitutional Isomers of this compound:
Besides the target molecule, the synthesis of this compound might yield other isomers with the same molecular formula (C₈H₁₇Br), such as:
-
1-Bromo-4,4-dimethylhexane
-
3-Bromo-2,2-dimethylhexane
-
4-Bromo-2,2-dimethylhexane
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[4]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For more complex mixtures, 2D NMR experiments such as COSY and HSQC can be employed to establish connectivity and aid in spectral assignment.[3]
-
Data Analysis: The relative amounts of different constitutional isomers can be determined by integrating the signals corresponding to unique protons in each isomer.
Distinguishing Features in NMR Spectra:
The key to differentiating the isomers lies in analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the NMR signals.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | A multiplet for the proton on the carbon bearing the bromine (C2-H). Two singlets for the non-equivalent methyl groups at C4. | A signal for the carbon attached to bromine (C-Br) around 50-60 ppm. Distinct signals for the quaternary carbon and the two methyl carbons at C4. |
| 1-Bromo-4,4-dimethylhexane | A triplet for the protons on the carbon bearing the bromine (C1-H₂). Two singlets for the methyl groups at C4. | A signal for the C-Br carbon further upfield (around 30-40 ppm) compared to the 2-bromo isomer. |
| 3-Bromo-2,2-dimethylhexane | A multiplet for the proton on the carbon bearing the bromine (C3-H). A singlet for the tert-butyl group at C2. | A signal for the C-Br carbon and a distinct signal for the quaternary carbon of the tert-butyl group. |
| 4-Bromo-2,2-dimethylhexane | A multiplet for the proton on the carbon bearing the bromine (C4-H). A singlet for the tert-butyl group at C2. | A signal for the C-Br carbon and a distinct signal for the quaternary carbon of the tert-butyl group. |
Logical Flow for NMR-based Isomer Assessment:
Caption: Logical workflow for NMR-based isomeric purity assessment.
Conclusion
The choice between Chiral GC and NMR spectroscopy for the isomeric purity assessment of this compound depends on the specific question being addressed. For determining the enantiomeric excess of the target molecule, Chiral GC is the method of choice due to its high resolving power for enantiomers. For identifying and quantifying constitutional isomers that may be present as impurities from the synthesis, NMR spectroscopy provides invaluable structural information.
In a comprehensive quality control setting, a combination of both techniques is often employed to provide a complete picture of the isomeric purity of this compound, ensuring the quality and consistency of this important chemical intermediate.
References
A Comparative Benchmark of 2-Bromo-4,4-dimethylhexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-4,4-dimethylhexane with other alkylating agents, focusing on its predicted performance based on structural analysis and established principles of chemical reactivity. The content is designed to assist researchers in selecting appropriate alkylating agents for their specific experimental needs, with a focus on applications in chemical biology and drug discovery.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive molecules that introduce alkyl groups into nucleophilic sites on other molecules. In a biological context, their primary target is DNA, where they can modify the bases, leading to cytotoxicity. This property has made them a cornerstone of cancer chemotherapy for decades. The reactivity and specificity of an alkylating agent are determined by its chemical structure, including the nature of the alkyl group and the leaving group.
This compound is a secondary alkyl bromide with significant steric hindrance around the reactive carbon center due to the presence of a bulky tert-butyl group. This unique structure is expected to profoundly influence its reactivity and mechanism of alkylation compared to less hindered, linear, or more substituted alkyl halides.
Performance Comparison of Alkylating Agents
The following table summarizes the key characteristics of this compound in comparison to a range of other alkylating agents. The data for this compound is inferred based on its structure and established principles of organic chemistry, while the data for the other agents is based on established experimental findings.
| Alkylating Agent | Chemical Structure | Type | Predicted Reactivity | Predominant Reaction Mechanism | Predicted Cytotoxicity (IC50) | Key Features |
| This compound | Br-CH(CH3)-CH2-C(CH3)3 | Secondary (Sterically Hindered) | Low | SN2 (very slow) / E2 | High µM range | High steric hindrance is expected to significantly reduce reactivity. May favor elimination reactions. |
| Methyl Iodide | CH3-I | Methyl | Very High | SN2 | Low µM range | Highly reactive, non-specific methylating agent. |
| Ethyl Bromide | CH3-CH2-Br | Primary | High | SN2 | Low to Mid µM range | Good SN2 substrate with moderate reactivity. |
| 2-Bromopropane | CH3-CH(Br)-CH3 | Secondary | Moderate | SN2 / SN1 / E2 | Mid µM range | Exhibits mixed reaction mechanisms depending on conditions. |
| tert-Butyl Bromide | (CH3)3C-Br | Tertiary | Moderate | SN1 / E1 | Mid to High µM range | Primarily reacts through a carbocation intermediate. |
| Chlorambucil | Aromatic Nitrogen Mustard | Bifunctional | High | SN1-like (via aziridinium (B1262131) ion) | Low µM range | Clinically used anticancer drug; forms DNA cross-links. |
| Cyclophosphamide | Nitrogen Mustard Prodrug | Bifunctional | High (after activation) | SN1-like (via aziridinium ion) | Low µM range | Clinically used anticancer drug; requires metabolic activation. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an alkylating agent.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
DNA Alkylation Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agents at various concentrations for a defined period.
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
Alkylating agents induce DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
Caption: DNA Damage Response pathway initiated by alkylating agents.
Experimental Workflow for Comparing Alkylating Agents
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel alkylating agents.
Caption: A preclinical workflow for evaluating novel alkylating agents.
Characterization of Byproducts from 2-Bromo-4,4-dimethylhexane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of 2-Bromo-4,4-dimethylhexane in the development of complex molecules necessitates a thorough understanding of its reactivity and the potential formation of byproducts. Due to significant steric hindrance around the secondary bromide, reactions involving this substrate are highly sensitive to reaction conditions, often leading to a mixture of substitution and elimination products. This guide provides a comparative analysis of the byproducts generated from common reactions of this compound, supported by spectroscopic data and detailed experimental protocols to aid in their identification and characterization.
Competing Reaction Pathways: Substitution vs. Elimination
Reactions of this compound with nucleophiles or bases can proceed through several competing pathways, primarily bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1). The sterically hindered nature of this compound, with a bulky tert-butyl group two carbons away from the bromine, significantly influences the predominant reaction mechanism.[1][2]
The backside attack required for an SN2 reaction is severely impeded by the bulky alkyl group.[1] Consequently, SN2 reactions are generally slow and often minor pathways unless a strong, unhindered nucleophile is used under specific conditions.[3] Elimination reactions, particularly E2, are often favored, especially with strong, bulky bases.[4] The formation of a carbocation intermediate in SN1 and E1 pathways is possible, but rearrangements should be considered.
The following diagram illustrates the primary competing pathways for the reaction of this compound with a generic nucleophile/base.
Byproduct Characterization Data
The primary byproducts in reactions of this compound are typically the elimination products: 4,4-dimethylhex-1-ene (Hofmann product) and 4,4-dimethylhex-2-ene (Zaitsev product). The formation of these constitutional isomers is highly dependent on the base used. Strong, sterically hindered bases like potassium tert-butoxide tend to favor the formation of the less substituted alkene (Hofmann product), while smaller, strong bases like sodium ethoxide favor the more substituted, thermodynamically more stable alkene (Zaitsev product).[4][5]
The following tables summarize the key spectroscopic data for the potential byproducts to facilitate their identification in a reaction mixture.
Table 1: 1H NMR Spectral Data of Potential Elimination Byproducts
| Compound Name | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| 4,4-Dimethylhex-1-ene | =CH2 | ~4.95 | dd |
| =CH- | ~5.75 | m | |
| -CH2-C= | ~2.00 | t | |
| -CH(CH3)2 | ~1.70 | m | |
| -C(CH3)2- | ~0.90 | s | |
| -CH2CH3 | ~0.85 | t | |
| (E)-4,4-Dimethylhex-2-ene | =CH-CH3 | ~5.40 | m |
| =CH-CH2- | ~5.35 | m | |
| -CH2- | ~1.95 | q | |
| -C(CH3)2- | ~0.95 | s | |
| -CH3 (alkene) | ~1.70 | d | |
| -CH2CH3 | ~0.85 | t |
Data sourced from publicly available spectral databases and may require experimental verification for precise values.[6][7]
Table 2: 13C NMR Spectral Data of Potential Elimination Byproducts
| Compound Name | Carbon Environment | Chemical Shift (δ, ppm) |
| 4,4-Dimethylhex-1-ene | =CH2 | ~110 |
| =CH- | ~145 | |
| -CH2-C= | ~48 | |
| -C(CH3)2- | ~35 | |
| -C(CH3)2- | ~29 | |
| -CH2CH3 | ~8 | |
| (E)-4,4-Dimethylhex-2-ene | =CH-CH3 | ~125 |
| =CH-CH2- | ~135 | |
| -CH2- | ~42 | |
| -C(CH3)2- | ~34 | |
| -C(CH3)2- | ~29 | |
| -CH3 (alkene) | ~18 | |
| -CH2CH3 | ~8 |
Data sourced from publicly available spectral databases and may require experimental verification for precise values.[6]
Table 3: Mass Spectrometry Data of Potential Elimination Byproducts
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4,4-Dimethylhex-1-ene | 112 | 97, 83, 69, 55, 41 |
| (E)-4,4-Dimethylhex-2-ene | 112 | 97, 83, 69, 55, 41 |
Note: The mass spectra of these isomers are very similar due to facile rearrangements in the mass spectrometer. Retention time from Gas Chromatography (GC-MS) is essential for differentiation.[8][9][10]
Experimental Protocols
The following protocols provide a framework for conducting reactions with this compound and analyzing the resulting product mixture.
Protocol 1: Elimination Reaction with Sodium Ethoxide (Favoring Zaitsev Product)
Objective: To synthesize 4,4-dimethylhex-2-ene via an E2 elimination reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to separate the isomeric alkenes.
-
Characterize the products using 1H NMR, 13C NMR, and GC-MS.
Protocol 2: Grignard Reaction and Subsequent Quenching
Objective: To prepare the Grignard reagent of this compound and react it with an electrophile (e.g., acetone) to form a tertiary alcohol, with potential for Wurtz coupling byproduct formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Acetone (B3395972) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Place magnesium turnings (1.5 equivalents) and a small crystal of iodine in the three-necked flask.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard formation.
-
Once the reaction is initiated (disappearance of iodine color and gentle reflux), add the remaining alkyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analyze the crude product by GC-MS to identify the desired tertiary alcohol and potential byproducts such as the Wurtz coupling product (5,5,8,8-tetramethyldodecane).
The following workflow illustrates the general procedure for the synthesis and characterization of products from this compound reactions.
Conclusion
The characterization of byproducts from reactions involving this compound is critical for optimizing synthetic routes and ensuring the purity of the desired products. The inherent steric hindrance of this substrate often leads to a competition between substitution and elimination pathways, with elimination products being the most common byproducts. By carefully selecting reaction conditions, such as the nature of the nucleophile/base and the solvent, researchers can influence the product distribution. The spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for the identification and control of these byproducts in a laboratory setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4,4-Dimethyl-1-hexene [webbook.nist.gov]
- 9. trans-4,4-Dimethyl-2-hexene | C8H16 | CID 5352664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselectivity of Elimination from 2-Bromo-4,4-dimethylhexane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regiochemical outcomes in the elimination reactions of 2-bromo-4,4-dimethylhexane. The selection of the base is a critical factor that dictates the formation of either the thermodynamically favored Zaitsev product or the sterically favored Hofmann product. This document outlines the underlying principles, presents comparative experimental data from a closely related substrate, and provides detailed experimental protocols for achieving selective product formation.
Introduction to Regioselectivity in E2 Reactions
The elimination of a hydrogen halide from an unsymmetrical alkyl halide, such as this compound, can yield two or more constitutional isomers, depending on the direction of proton abstraction. This phenomenon is known as regioselectivity. The reaction typically proceeds via a bimolecular elimination (E2) mechanism, a single-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), simultaneously forming a double bond and ejecting the leaving group.[1]
For this compound, two distinct β-protons are available for abstraction:
-
Protons at C1: Removal of a proton from this primary carbon leads to the formation of 4,4-dimethylhex-1-ene , the less substituted alkene, known as the Hofmann product .
-
Protons at C3: Removal of a proton from this secondary carbon results in the formation of 4,4-dimethylhex-2-ene , the more substituted and generally more stable alkene, known as the Zaitsev product .[2]
The regiochemical outcome is primarily governed by the steric hindrance of the reacting base.[3]
-
Zaitsev's Rule: States that with a small, unhindered base, the major product will be the more substituted and more thermodynamically stable alkene.[3]
-
Hofmann's Rule: Predicts that when a sterically bulky base is used, the major product will be the less substituted alkene, formed by the abstraction of the most sterically accessible β-proton.[4]
Competing Elimination Pathways
The choice of base directly controls the product distribution in the elimination reaction of this compound. A small base like sodium ethoxide can readily access the more sterically hindered proton at C3 to yield the more stable Zaitsev product. Conversely, a bulky base like potassium tert-butoxide experiences significant steric clash at the C3 position and preferentially abstracts a proton from the less hindered C1 methyl group, leading to the Hofmann product.
Comparative Experimental Data
| Base | Base Type | Zaitsev Product % (2,3-dimethyl-2-butene) | Hofmann Product % (2,3-dimethyl-1-butene) | Predominant Rule |
| Sodium Methoxide (CH₃ONa) | Small, Unhindered | ~80% | ~20% | Zaitsev |
| Potassium tert-butoxide (t-BuOK) | Bulky, Hindered | ~25% | ~75% | Hofmann |
Data adapted from studies on 2-bromo-2,3-dimethylbutane, which serves as a predictive model for this compound due to structural similarities.[5]
Experimental Protocols
The following protocols describe the general procedures for the selective dehydrobromination of a secondary alkyl halide. Reaction monitoring should be performed using an appropriate technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). Product ratios should be determined by GC or ¹H NMR analysis of the crude reaction mixture.
Protocol 1: Zaitsev-Selective Elimination
Objective: To synthesize 4,4-dimethylhex-2-ene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the stirred ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of ethanol).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product to determine the isomeric ratio. Purify via fractional distillation if required.
Protocol 2: Hofmann-Selective Elimination
Objective: To synthesize 4,4-dimethylhex-1-ene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.
-
Stir the mixture to form a solution/slurry and add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux (approx. 83°C) and maintain for 4-6 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x volume of t-BuOH).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (alkene products are volatile).
-
Analyze the crude product to determine the isomeric ratio. Purify via fractional distillation if required.
References
Cross-Validation of Experimental and Computational Data for 2-Bromo-4,4-dimethylhexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available data for 2-Bromo-4,4-dimethylhexane, a halogenated alkane of interest in synthetic chemistry and drug discovery. Due to a lack of published experimental data for this specific compound, this document presents a cross-validation approach, comparing computational predictions for this compound with existing experimental data for its structural isomers. This guide is intended to serve as a valuable resource for researchers, offering insights into the predicted properties of the target molecule and providing standardized protocols for its experimental characterization.
Data Presentation
Physical Properties
A comparison of the computationally predicted physical properties of this compound with the experimental values for its isomer, 2-Bromohexane, is presented below. This comparison allows for an estimation of the expected properties of the target compound.
| Property | This compound (Computed) | 2-Bromohexane (Experimental) |
| Molecular Formula | C₈H₁₇Br | C₆H₁₃Br |
| Molecular Weight | 193.12 g/mol [1] | 165.07 g/mol |
| Boiling Point | Not available | 146-148 °C |
| Density | Not available | 1.165 g/mL |
| Refractive Index | Not available | 1.445 |
Note: The significant difference in molecular weight between the two compounds will lead to variations in their physical properties. The presence of the bulky tert-butyl group in this compound is expected to influence its boiling point and density compared to the straight-chain 2-Bromohexane.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and provide a general overview of the expected spectral features for bromoalkanes based on experimental data from related compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Multiplet | 1H | CH-Br |
| ~1.8 | Multiplet | 2H | -CH₂- |
| ~1.7 | Multiplet | 2H | -CH₂- |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
| ~1.0 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~60 | CH-Br |
| ~40 | -CH₂- |
| ~35 | Quaternary Carbon |
| ~30 | -CH₂- |
| ~29 | -C(CH₃)₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Expected Ranges for Bromoalkanes)
| Wavenumber (cm⁻¹) | Vibration |
| 2850-3000 | C-H stretch |
| 1450-1470 | C-H bend |
| 1370-1390 | C-H bend (gem-dimethyl) |
| 500-600 | C-Br stretch |
Mass Spectrometry (Expected Fragmentation)
| m/z | Fragment |
| M, M+2 | Molecular ion peaks (presence of Br) |
| M-79, M-81 | Loss of Br |
| 57 | tert-butyl cation |
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following standard experimental protocols are provided.
Synthesis of this compound
A potential synthetic route involves the bromination of 4,4-dimethylhexan-2-ol (B13611733).
Materials:
-
4,4-dimethylhexan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylhexan-2-ol in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it over ice.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat liquid sample using an FT-IR spectrometer equipped with an ATR accessory.
-
Apply a small drop of the sample onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS):
-
Introduce a diluted solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into a mass spectrometer, typically using a gas chromatography (GC-MS) or a direct injection method.
-
Acquire the mass spectrum using electron ionization (EI) to observe fragmentation patterns.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,4-dimethylhexane, a halogenated organic compound. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care, recognizing it as a hazardous substance. All waste containing this compound must be managed as hazardous waste.
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
Waste Identification and Segregation
Proper segregation of chemical waste is the foundation of a safe and compliant disposal program. As a brominated hydrocarbon, this compound falls into the category of halogenated organic waste .[1] This waste stream must be kept separate from all other types of waste to prevent potentially hazardous reactions and to ensure proper disposal.
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated solvents, aqueous solutions, acids, bases, or solid waste.[2][3]
-
Collect waste containing this compound at the point of generation in a designated and properly labeled container.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations.
-
Containerization:
-
Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds.
-
The container must have a secure, tight-fitting screw-top cap to prevent the escape of vapors.[4]
-
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and situated away from sources of ignition.
-
Ensure the storage of hazardous waste complies with your institution's and local regulations regarding maximum allowable quantities and accumulation time.
-
-
Disposal Request:
-
Once the waste container is approaching its capacity (typically around 80-90% full to allow for expansion), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow your organization's specific procedures for requesting waste disposal.
-
Quantitative Data Summary
| Waste Classification | Potential RCRA Waste Code | Description |
| Spent Halogenated Solvent | F001 | Spent halogenated solvents used in degreasing.[2][5] |
| Spent Halogenated Solvent | F002 | Spent halogenated solvents from other applications.[6] |
| Characteristic Waste | D001 | Ignitable waste (if the flashpoint is below 140°F/60°C).[4] |
It is the responsibility of the waste generator to properly characterize the waste. Consult with your EHS department for guidance on assigning the correct waste codes.
Experimental Protocols for Neutralization
Currently, there are no standardized and validated experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for the purpose of disposal. Attempting to treat this chemical without a thoroughly vetted protocol and proper institutional oversight can be dangerous, may produce other hazardous byproducts, and could be in violation of environmental regulations.[7]
The regulated and recommended method for the disposal of halogenated organic compounds is typically high-temperature incineration conducted by a licensed hazardous waste management facility.[7] This process ensures the complete destruction of the compound and minimizes environmental impact.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C8H17Br | CID 64716430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. media.clemson.edu [media.clemson.edu]
- 4. actenviro.com [actenviro.com]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Bromo-4,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Bromo-4,4-dimethylhexane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and should be handled with care.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] It is crucial to use this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin and eyes, and do not breathe in mist, vapors, or spray.[2] Ingestion should be strictly avoided.[2]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound to prevent exposure:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][4] | To protect eyes from splashes. |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] | To prevent skin contact. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron.[6] | To protect clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if ventilation is inadequate.[5] | To avoid inhalation of vapors. |
| Footwear | Closed-toe shoes.[6] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the work area.[2] Use spark-proof tools and explosion-proof equipment.[2]
-
Handling:
-
Storage:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses. Continue rinsing.[2] Seek medical attention if irritation persists.[2]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[2]
-
If swallowed: Clean the mouth with water and seek immediate medical assistance.[2]
-
In case of a spill: Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix with other waste streams. Collect all materials contaminated with this compound, including absorbent materials from spills, into a designated hazardous waste container.
-
Containerization: Use a clearly labeled, sealed, and appropriate container for hazardous waste.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations.[9] This should be done through an approved waste disposal plant.[1] Do not empty into drains.[2]
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes key information based on available data for similar compounds and general chemical properties.
| Property | Value | Source |
| Molecular Formula | C8H17Br | [10] |
| Molecular Weight | 193.12 g/mol | [10] |
| Hazards | Flammable liquid.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] | [1] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cpachem.com [cpachem.com]
- 10. This compound | C8H17Br | CID 64716430 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
